4-Desacetamido-4-chloro Andarine-D4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H14ClF3N2O5 |
|---|---|
Molecular Weight |
422.8 g/mol |
IUPAC Name |
(2S)-3-(4-chloro-2,3,5,6-tetradeuteriophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C17H14ClF3N2O5/c1-16(25,9-28-12-5-2-10(18)3-6-12)15(24)22-11-4-7-14(23(26)27)13(8-11)17(19,20)21/h2-8,25H,9H2,1H3,(H,22,24)/t16-/m0/s1/i2D,3D,5D,6D |
InChI Key |
GCSIIFZPNSLSLB-RSZOILJCSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Desacetamido-4-chloro Andarine-D4
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of 4-Desacetamido-4-chloro Andarine-D4. Analysis of its nomenclature and commercially available information indicates that this compound is not a pharmacologically active agent intended for therapeutic use, but rather a highly specific analytical tool. It is a stable isotope-labeled internal standard designed for use in quantitative bioanalysis by mass spectrometry.
The core of this guide is structured around the primary application of this compound: the accurate quantification of its non-deuterated analogue, 4-Desacetamido-4-chloro Andarine, or the parent compound, Andarine (S-4), in complex biological matrices. Andarine is a well-characterized, non-steroidal Selective Androgen Receptor Modulator (SARM) known for its tissue-selective anabolic effects.[1] Therefore, understanding the mechanism and analytical methods for Andarine is crucial to understanding the function and application of its deuterated derivative.
This guide details the physicochemical properties of the compound, the mechanism of action of the parent SARM, quantitative data on Andarine's biological activity, and a detailed experimental protocol for its quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which represents the principal use-case for this compound.
Compound Profile: Identity and Physicochemical Properties
This compound is a synthetic derivative of Andarine (S-4). Its name provides a precise description of its chemical modifications:
-
Andarine: The parent molecule, a non-steroidal aryl propionamide (B166681) derivative.
-
4-Desacetamido-4-chloro: This indicates that the acetamido group (-NHCOCH₃) at the 4th position of the phenoxy ring of Andarine has been replaced by a chlorine atom (Cl).
-
-D4: This signifies that four hydrogen atoms (H) in the molecule have been replaced by their stable isotope, deuterium (B1214612) (²H or D). This isotopic labeling increases the molecular weight by four Daltons, allowing it to be distinguished from the non-labeled analyte by a mass spectrometer.[2]
The primary role of this compound is to serve as an internal standard in quantitative analytical methods.[2] In mass spectrometry, a known quantity of the deuterated standard is spiked into a sample. Because it is chemically almost identical to the analyte, it experiences similar extraction efficiency, chromatographic retention, and ionization response, correcting for variations in sample preparation and instrument performance.[3]
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | (2S)-3-(4-Chlorophenoxy)-N-(4-nitro-3-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanamide-D4 | Inferred |
| Molecular Formula | C₁₇H₁₀D₄ClF₃N₂O₅ | [2] |
| Molecular Weight | 422.78 g/mol | [2] |
| Parent Compound (Analyte) | Andarine (S-4) | [1] |
| Parent CAS Number | 401900-40-1 | [4] |
| Primary Application | Internal Standard for Quantitative Mass Spectrometry | Inferred |
Mechanism of Action (Parent Compound: Andarine)
This compound is biologically inert and serves an analytical purpose. Its mechanism of action is therefore understood through its parent compound, Andarine. Andarine is a potent and selective agonist of the Androgen Receptor (AR), a ligand-activated nuclear transcription factor crucial for the development and maintenance of male phenotypes.[5][6]
Upon entering the cell, Andarine binds to the AR in the cytoplasm. This binding event induces a conformational change, causing the dissociation of heat shock proteins (HSPs). The activated Andarine-AR complex then translocates into the nucleus, where it dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter regions of target genes. This binding initiates the recruitment of co-regulators and the basal transcriptional machinery, leading to the up- or down-regulation of gene expression, which produces the desired tissue-selective anabolic effects.[1]
References
- 1. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Treatment of osteoporosis using a selective androgen receptor modulator ostarine in an orchiectomized rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. apexbt.com [apexbt.com]
- 6. Andarine (GTx-007) | non-steroidal androgen receptor (AR) agonist | CAS 401900-40-1 | GTx-007; S-4; GTx007; S4 | selective androgen receptor modulator (SARM)|muscle wasting and osteoporosis InvivoChem [invivochem.com]
Synthesis of Deuterated Andarine Internal Standards: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a proposed methodology for the synthesis of deuterated Andarine, designed for use as an internal standard in quantitative analytical studies. Given the limited publicly available information on the direct synthesis of deuterated Andarine, this guide outlines a chemically sound, multi-step synthetic approach based on established organic chemistry principles and known deuteration techniques.
Andarine, also known as S-4, is a selective androgen receptor modulator (SARM).[1][2] Its IUPAC name is (2S)-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide.[3] Accurate quantification of Andarine in biological matrices necessitates the use of a stable isotope-labeled internal standard, with deuterated analogues being a common choice.[4][] This guide provides a comprehensive, albeit proposed, pathway for the synthesis of such a standard, focusing on the introduction of a deuterium (B1214612) label on the acetamide (B32628) moiety.
Proposed Synthetic Pathway
The synthesis of a deuterated Andarine, specifically Andarine-d3, can be envisioned through a convergent synthesis strategy. This involves the preparation of a deuterated precursor, 4-(acetyl-d3)-aminophenol, followed by its reaction with a suitable chiral epoxide and subsequent amidation with 4-nitro-3-(trifluoromethyl)aniline.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthesis of deuterated Andarine (Andarine-d3).
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Expected Mass Shift (vs. Unlabeled) |
| Andarine (Unlabeled) | C19H18F3N3O6 | 441.36 | 0 |
| Andarine-d3 | C19H15D3F3N3O6 | 444.38 | +3 |
| Acetic anhydride-d6 | C4D6O3 | 108.10 | N/A |
| 4-Aminophenol (B1666318) | C6H7NO | 109.13 | N/A |
| 4-(Acetyl-d3)-aminophenol | C8H6D3NO2 | 154.18 | N/A |
| (R)-2-(phenoxymethyl)oxirane | C9H10O2 | 150.17 | N/A |
| (S)-1-(4-(acetyl-d3-amino)phenoxy)-3-(benzyloxy)propan-2-ol | C17H18D3NO4 | 322.38 | N/A |
| (S)-2-hydroxy-2-methyl-3-(4-(acetyl-d3-amino)phenoxy)propanoic acid | C12H12D3NO5 | 258.26 | N/A |
| 4-Nitro-3-(trifluoromethyl)aniline | C7H5F3N2O2 | 206.12 | N/A |
Experimental Protocols
The following are detailed, proposed methodologies for the key experiments in the synthesis of Andarine-d3.
Step 1: Synthesis of 4-(Acetyl-d3)-aminophenol
-
Materials: 4-aminophenol, acetic anhydride-d6, pyridine, ethyl acetate, hexane.
-
Procedure:
-
In a round-bottom flask, dissolve 4-aminophenol in pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride-d6 dropwise to the cooled solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction by adding deionized water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield 4-(acetyl-d3)-aminophenol.
-
Step 2: Synthesis of (S)-1-(4-(acetyl-d3-amino)phenoxy)-3-(benzyloxy)propan-2-ol
-
Materials: 4-(Acetyl-d3)-aminophenol, (R)-2-(phenoxymethyl)oxirane, sodium hydride, anhydrous dimethylformamide (DMF).
-
Procedure:
-
To a solution of 4-(acetyl-d3)-aminophenol in anhydrous DMF, add sodium hydride portion-wise at 0°C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add (R)-2-(phenoxymethyl)oxirane to the reaction mixture.
-
Heat the reaction to 80°C and stir for 12 hours.
-
Cool the reaction to room temperature and quench with a saturated solution of ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Step 3: Synthesis of (S)-2-hydroxy-2-methyl-3-(4-(acetyl-d3-amino)phenoxy)propanoic acid
-
Materials: (S)-1-(4-(acetyl-d3-amino)phenoxy)-3-(benzyloxy)propan-2-ol, Jones reagent (chromium trioxide in sulfuric acid), acetone (B3395972).
-
Procedure:
-
Dissolve the product from Step 2 in acetone and cool to 0°C.
-
Add Jones reagent dropwise until a persistent orange color is observed.
-
Stir the reaction for 2 hours at 0°C.
-
Quench the reaction with isopropanol.
-
Filter the mixture and concentrate the filtrate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to yield the carboxylic acid.
-
Step 4: Synthesis of Andarine-d3
-
Materials: (S)-2-hydroxy-2-methyl-3-(4-(acetyl-d3-amino)phenoxy)propanoic acid, 4-nitro-3-(trifluoromethyl)aniline, (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), triethylamine, anhydrous DMF.
-
Procedure:
-
To a solution of the carboxylic acid from Step 3 in anhydrous DMF, add 4-nitro-3-(trifluoromethyl)aniline, BOP, and triethylamine.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain Andarine-d3.
-
Mandatory Visualizations
Caption: Proposed synthetic workflow for Andarine-d3.
Caption: Andarine's mechanism of action signaling pathway.
References
4-Desacetamido-4-chloro Andarine-D4: An In-Depth Technical Guide on the Core Mechanism of Action
Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information provided is for research purposes only. "4-Desacetamido-4-chloro Andarine-D4" is a research chemical and has not been approved for human use. Its safety and efficacy have not been established.
Introduction
This technical guide provides a comprehensive overview of the hypothesized mechanism of action of this compound. Due to the limited direct research on this specific compound, this guide extrapolates its core functions from the extensive data available on its parent compound, Andarine (S-4 or GTX-007). Andarine is a well-characterized, orally bioavailable, non-steroidal Selective Androgen Receptor Modulator (SARM).[1][2][3] Developed by GTX, Inc., Andarine was initially investigated for the treatment of muscle wasting, osteoporosis, and benign prostatic hyperplasia (BPH).[3][4][5]
The nomenclature "this compound" suggests a deuterated derivative of Andarine where the acetamido group at the 4th position of the A-ring is replaced by a chloro group. Deuteration (D4) is a common strategy in drug development to alter pharmacokinetic properties, while the chemical modification on the B-ring could influence its pharmacodynamic profile. This guide will first detail the established mechanism of Andarine and then discuss the potential implications of these structural modifications.
Core Mechanism of Action: Selective Androgen Receptor Modulation
The primary mechanism of action for Andarine, and likely its derivatives, is its function as a selective androgen receptor modulator.[4][6] SARMs are a class of therapeutic compounds that bind to androgen receptors (ARs) but exert tissue-selective effects.[3] Unlike traditional anabolic steroids, which act as full agonists in most tissues, Andarine exhibits partial agonist activity in a tissue-specific manner.[6] This selectivity allows for anabolic effects in muscle and bone while minimizing androgenic side effects in tissues like the prostate.[1][4]
Molecular Interaction with the Androgen Receptor
Andarine is a high-affinity ligand for the androgen receptor.[4][7] Upon entering the cell, it binds to the AR in the cytoplasm. This binding induces a conformational change in the receptor, leading to the dissociation of heat shock proteins and the formation of a stabilized Andarine-AR complex.[4] This complex then translocates into the nucleus.[4]
Inside the nucleus, the Andarine-AR complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This interaction recruits co-regulatory proteins (coactivators or corepressors), ultimately modulating the transcription of androgen-responsive genes. The tissue selectivity of Andarine is believed to stem from the differential expression of these co-regulatory proteins in various tissues, leading to varying degrees of agonist or antagonist activity.
Signaling Pathways
The downstream effects of Andarine are mediated through the modulation of various signaling pathways that control muscle growth (myogenesis) and bone formation (osteogenesis).
-
In Skeletal Muscle: By activating the androgen receptor, Andarine is thought to stimulate anabolic pathways, leading to an increase in protein synthesis and muscle mass.[2][8]
-
In Bone Tissue: Activation of ARs in bone can stimulate the differentiation of osteoblasts and increase the deposition of bone matrix, leading to improved bone mineral density.[6]
-
In the Prostate: Andarine acts as a partial agonist in the prostate.[7][9] In the presence of potent endogenous androgens like dihydrotestosterone (B1667394) (DHT), Andarine can act as a competitive antagonist, blocking the binding of DHT to the AR and thereby reducing androgenic effects on the prostate.[9]
Quantitative Data Summary
The following table summarizes key quantitative data for the parent compound, Andarine (S-4). Data for this compound is not currently available in published literature.
| Parameter | Value | Compound | Reference |
| Androgen Receptor Binding Affinity (Ki) | ~7.5 nM | Andarine (S-4) | [4][6][7] |
| Anabolic Activity (Levator Ani Muscle) | 101% of intact control | Andarine (S-4) | [7][9] |
| Androgenic Activity (Prostate Weight) | 32.5% - 33.8% of intact control | Andarine (S-4) | [9][10] |
| Oral Bioavailability | ~95% | Andarine (S-4) | [10] |
| Time to Peak Plasma Concentration | 48-84 minutes | Andarine (S-4) | [7][10] |
Potential Implications of Structural Modifications in this compound
The structural differences between Andarine and this compound are significant and likely to alter its biological activity.
-
4-Desacetamido-4-chloro Modification: The replacement of the acetamido group with a chloro group on the B-ring could impact the molecule's interaction with the androgen receptor. This could alter its binding affinity (Ki), efficacy (agonist vs. antagonist activity), and tissue selectivity. The electron-withdrawing nature of the chloro group may affect the electronic distribution of the molecule, potentially influencing its binding pose within the AR ligand-binding pocket.
-
Deuteration (D4): The inclusion of four deuterium (B1214612) atoms is a common medicinal chemistry strategy to modify a drug's metabolic profile. Deuterium-carbon bonds are stronger than protium-carbon bonds, which can slow the rate of metabolic processes that involve C-H bond cleavage. This could potentially lead to a longer half-life, increased metabolic stability, and altered pharmacokinetic profile for this compound compared to its non-deuterated counterpart.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize SARMs like Andarine. These protocols would be essential for evaluating the mechanism of action of this compound.
Androgen Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compound for the androgen receptor.
-
Methodology:
-
Preparation of AR Source: Utilize a source of human androgen receptor, such as LNCaP cell lysates or a recombinant human AR protein.[6]
-
Radioligand: Use a high-affinity radiolabeled androgen, such as [3H]-Mibolerone, as the tracer.[6]
-
Competition Assay: Incubate a fixed concentration of the radioligand and the AR source with increasing concentrations of the test compound (e.g., this compound).
-
Separation: Separate the bound from the unbound radioligand using a method like filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity of the bound radioligand using liquid scintillation counting.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
-
In Vivo Model of Anabolic and Androgenic Activity (Hershberger Assay)
-
Objective: To assess the in vivo anabolic and androgenic activity of the test compound.
-
Methodology:
-
Animal Model: Use castrated male rats. Castration removes the endogenous source of androgens.
-
Treatment Groups:
-
Vehicle control (castrated)
-
Testosterone propionate (B1217596) (positive control for both anabolic and androgenic effects)
-
Increasing doses of the test compound (e.g., this compound) administered orally.
-
-
Dosing: Administer the compounds daily for a set period (e.g., 7-10 days).
-
Endpoint Analysis: At the end of the treatment period, euthanize the animals and carefully dissect and weigh the target tissues:
-
Anabolic tissue: Levator ani muscle.
-
Androgenic tissues: Prostate gland and seminal vesicles.
-
-
Data Analysis: Compare the weights of the target tissues in the treated groups to the vehicle control group. This allows for the determination of the compound's anabolic and androgenic potency and selectivity.
-
Visualizations
Signaling Pathway of Andarine
Caption: Andarine's mechanism of action, from cytoplasmic binding to nuclear gene regulation.
Experimental Workflow for Hershberger Assay
Caption: Workflow of the Hershberger assay to assess SARM activity in vivo.
Conclusion
While direct experimental data on this compound is not publicly available, its mechanism of action can be inferred from its parent compound, Andarine (S-4). It is hypothesized to act as a selective androgen receptor modulator, with the potential for altered pharmacokinetic and pharmacodynamic properties due to its specific chemical modifications. The chloro- substitution may influence its binding and efficacy at the androgen receptor, while deuteration is likely to affect its metabolic stability. Comprehensive in vitro and in vivo studies, following the protocols outlined in this guide, are necessary to fully elucidate the pharmacological profile of this compound. The clinical development of Andarine was halted due to visual side effects, a crucial consideration for any of its derivatives.[3]
References
- 1. swolverine.com [swolverine.com]
- 2. muscleandbrawn.com [muscleandbrawn.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Andarine:a selective androgen receptor modulator_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. moreplatesmoredates.com [moreplatesmoredates.com]
- 8. swolverine.com [swolverine.com]
- 9. Andarine - Wikipedia [en.wikipedia.org]
- 10. fitscience.co [fitscience.co]
Technical Guide: Analysis of 4-Desacetamido-4-chloro Andarine-D4
For Research Use Only
This document provides a comprehensive technical overview of the analytical methods and data typically associated with a Certificate of Analysis for the novel research compound 4-Desacetamido-4-chloro Andarine-D4. It is intended for researchers, scientists, and drug development professionals.
Compound Information
This compound is a deuterated derivative of a modified Andarine analog. Andarine (S-4) is a well-characterized, non-steroidal Selective Androgen Receptor Modulator (SARM).[1][2] As a SARM, its primary mechanism of action involves selective binding to and modulation of the androgen receptor (AR), with tissue-specific anabolic effects observed in muscle and bone.[1][3][4] The deuteration (D4) makes this compound suitable as an internal standard for quantitative mass spectrometry analysis.
| Parameter | Specification |
| IUPAC Name | (S)-3-(4-Chlorophenoxy)-N-(4-nitro-3-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanamide-d4 |
| Molecular Formula | C₁₇H₁₀D₄ClF₃N₂O₅[5] |
| Molecular Weight | 422.78 g/mol [5] |
| Structure | A derivative of Andarine with the acetamido group replaced by a chloro group and four deuterium (B1214612) atoms incorporated into the chlorophenoxy ring. |
| CAS Number | Not available. Parent unlabeled compound CAS: 541497-92-1[6] |
Analytical Data
The following tables summarize the typical quantitative data expected from a full analysis of a high-purity batch of this compound.
Table 2.1: Identity and Purity
| Test | Method | Specification | Result (Typical) |
| Appearance | Visual Inspection | White to Off-White Solid | Conforms |
| Purity (HPLC) | HPLC-UV | ≥ 98.0% | 99.5% |
| Identity (¹H NMR) | ¹H NMR Spectroscopy | Conforms to Structure | Conforms |
| Identity (LC-MS) | LC-MS (ESI+) | Conforms to MW | Conforms |
| Isotopic Purity | Mass Spectrometry | ≥ 99% Deuterium Incorporation | >99% |
Table 2.2: Mass Spectrometry Data
| Parameter | Method | Expected Value | Observed Value (Typical) |
| Molecular Weight | N/A | 422.78 | N/A |
| [M+H]⁺ | LC-MS (ESI+) | 423.79 | 423.8 |
| [M+Na]⁺ | LC-MS (ESI+) | 445.77 | 445.8 |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is used to determine the purity of the compound by separating it from any potential impurities.
-
Instrumentation : Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).
-
Column : Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]
-
Mobile Phase A : Water with 0.1% Formic Acid.
-
Mobile Phase B : Acetonitrile with 0.1% Formic Acid.
-
Gradient : A time-programmed gradient, typically starting from 95% A and moving to 95% B over 15-20 minutes.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : UV detection at 254 nm.[7]
-
Injection Volume : 5 µL.
-
Procedure : The sample is dissolved in a suitable solvent (e.g., Acetonitrile) to a concentration of approximately 1 mg/mL. The sample is injected, and the chromatogram is recorded. Purity is calculated based on the area percentage of the main peak relative to the total peak area.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
This method confirms the molecular weight of the compound. Analytical methods for SARMs frequently employ LC-MS/MS for high sensitivity and specificity.[8][9][10]
-
Instrumentation : UHPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).[8][11]
-
Ionization Source : Electrospray Ionization (ESI), positive mode.
-
LC Conditions : Similar to the HPLC protocol described in 3.1, often using UHPLC columns (e.g., <2 µm particle size) for better resolution and faster run times.
-
Mass Spectrometer Parameters :
-
Scan Range : 100 - 1000 m/z.
-
Capillary Voltage : 3.5 kV.
-
Source Temperature : 120 °C.
-
Desolvation Temperature : 350 °C.
-
-
Procedure : The sample is infused into the mass spectrometer following chromatographic separation. The resulting mass spectrum is analyzed to confirm the presence of the protonated molecular ion ([M+H]⁺) and other adducts (e.g., [M+Na]⁺) corresponding to the expected molecular weight of the deuterated compound.
Visualizations: Workflows and Pathways
Analytical Workflow
The following diagram illustrates the standard workflow for the characterization and certification of a research chemical like this compound.
Androgen Receptor Signaling Pathway
Andarine and its analogs function by binding to the Androgen Receptor (AR). The diagram below outlines this classical signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Andarine:a selective androgen receptor modulator_Chemicalbook [chemicalbook.com]
- 3. muscleandbrawn.com [muscleandbrawn.com]
- 4. Andarine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. maxmusclelabs.com [maxmusclelabs.com]
- 8. Development and validation of liquid chromatography-tandem mass spectrometry method for screening six selective androgen receptor modulators in dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dshs-koeln.de [dshs-koeln.de]
- 10. farmaciajournal.com [farmaciajournal.com]
- 11. scienceopen.com [scienceopen.com]
commercial suppliers of 4-Desacetamido-4-chloro Andarine-D4
An In-Depth Technical Guide to Sourcing and Application of 4-Desacetamido-4-chloro Andarine-D4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and potential applications of this compound, a deuterated analog of a known Andarine metabolite. This document is intended for researchers in the fields of pharmacology, analytical chemistry, and drug metabolism.
Introduction
This compound is a stable isotope-labeled internal standard used for the accurate quantification of its unlabeled counterpart, a potential metabolite or impurity of Andarine (S-4). Andarine is a selective androgen receptor modulator (SARM) that has been investigated for its potential to treat muscle wasting and osteoporosis.[1][2][3][4] The use of a deuterated internal standard is crucial in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to correct for variations in sample preparation and matrix effects, ensuring high accuracy and precision.[5][6][7]
Commercial Suppliers
This compound is available from several commercial suppliers specializing in research chemicals and reference standards. The following table summarizes the available information from prominent vendors.
| Supplier | Product Code | CAS Number (Unlabeled) | Molecular Formula |
| Santa Cruz Biotechnology | sc-517560 | 541497-92-1 | C₁₇H₁₀D₄ClF₃N₂O₅ |
| LGC Standards | TRC-D289537 | 541497-92-1 | C₁₇H₁₀D₄ClF₃N₂O₅ |
| Clearsynth | CS-T-97631 | 541497-92-1 | C₁₇H₁₀D₄ClF₃N₂O₅ |
| MedchemExpress | HY-W708163 | Not Specified | C₁₇H₁₀D₄ClF₃N₂O₅ |
Note: Researchers should always request a certificate of analysis from the supplier to confirm the identity, purity, and isotopic enrichment of the compound.
Technical Data and Biological Context
3.1. Chemical Properties
| Property | Value |
| Molecular Weight | ~422.78 g/mol |
| Synonyms | (2S)-3-(4-Chlorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide-D4 |
| Class | Stable Isotope-Labeled Compound, SARM Metabolite Analog |
3.2. Mechanism of Action of Andarine (Parent Compound)
Andarine is a partial agonist of the androgen receptor (AR).[1] Its tissue-selective nature allows it to promote anabolic effects in muscle and bone with reduced androgenic effects in other tissues like the prostate.[3][8][9]
Caption: Andarine's mechanism of action in skeletal muscle.
3.3. Metabolism of Andarine
The metabolism of Andarine involves the formation of various glucuronide and sulfate (B86663) conjugates.[10] The "desacetamido" in the name of the target compound suggests it may be a metabolite formed by the hydrolysis of the acetamido group of Andarine.
Experimental Protocols and Applications
The primary application of this compound is as an internal standard for quantitative analysis using LC-MS/MS. Below is a generalized protocol for the determination of the unlabeled analyte in a biological matrix.
4.1. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of the biological sample (e.g., rat serum), add 20 µL of a 10 µg/mL solution of this compound (internal standard).[11]
-
Add 600 µL of acetonitrile (B52724) to precipitate proteins.[11]
-
Vortex the mixture for 2 minutes at 2000 rpm.[11]
-
Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.[11]
-
Transfer the supernatant to an HPLC vial for analysis.[11]
4.2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of methanol (B129727) and an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate) is often used.[11]
-
Injection Volume: 2 µL.[11]
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI), either in positive or negative mode, should be optimized for the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard must be determined.
-
Caption: Workflow for bioanalysis using a deuterated internal standard.
Sourcing and Utilization Workflow
The process of acquiring and using a specialized chemical like this compound for research involves several key steps.
Caption: Logical workflow for sourcing and utilizing a reference standard.
References
- 1. Andarine - Wikipedia [en.wikipedia.org]
- 2. Andarine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 3. swolverine.com [swolverine.com]
- 4. muscleandbrawn.com [muscleandbrawn.com]
- 5. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. myadlm.org [myadlm.org]
- 8. benchchem.com [benchchem.com]
- 9. musclechem.com [musclechem.com]
- 10. Andarine:a selective androgen receptor modulator_Chemicalbook [chemicalbook.com]
- 11. farmaciajournal.com [farmaciajournal.com]
The Metabolic Conversion of Andarine: A Technical Whitepaper on the Formation of 4-Desacetamido Andarine
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Andarine (B1667391) (S-4), a potent non-steroidal selective androgen receptor modulator (SARM), undergoes extensive metabolism in the body, significantly influencing its pharmacological profile and detectability. A primary metabolic pathway is the hydrolysis of the acetamido group, leading to the formation of its deacetylated metabolite, 4-Desacetamido Andarine. This technical guide provides a comprehensive overview of this metabolic transformation, including the enzymatic processes involved, detailed experimental protocols for its in vitro study, and a summary of analytical findings. The information presented is intended to support further research and development in the fields of drug metabolism and clinical analytics.
Introduction
Andarine ((2S)-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide) is a selective androgen receptor modulator investigated for its potential therapeutic applications in conditions such as muscle wasting and osteoporosis.[1] Its mechanism of action involves selective agonism of the androgen receptor, promoting anabolic effects in muscle and bone with reduced androgenic effects in other tissues. Understanding the metabolic fate of Andarine is crucial for characterizing its pharmacokinetics, duration of action, and for the development of reliable analytical methods for its detection in biological matrices.
Metabolic studies have revealed that Andarine is subject to extensive biotransformation, with desacetylation being a key phase I reaction.[2] This process, catalyzed by hepatic enzymes, results in the formation of 4-Desacetamido Andarine, a significant metabolite that, along with other hydroxylated and conjugated products, contributes to the overall metabolic profile of the parent compound.[2][3]
The Metabolic Pathway: Desacetylation of Andarine
The conversion of Andarine to 4-Desacetamido Andarine is a hydrolytic reaction that removes the acetyl group from the acetamidophenoxy moiety of the molecule. This biotransformation is primarily carried out by amidohydrolases, such as arylacetamide deacetylase (AADAC), which are present in the liver microsomes.[4]
The resulting metabolite, 4-Desacetamido Andarine, along with the parent compound and other phase I metabolites, can undergo further phase II conjugation reactions, forming glucuronide and sulfate (B86663) conjugates before excretion.[2][3]
Below is a diagram illustrating the metabolic conversion of Andarine to its deacetylated metabolite.
Quantitative Data Summary
| Parameter | Finding | Analytical Method | Matrix | Reference |
| Primary Metabolites | Desacetylated Andarine, Hydroxylated Andarine, Dephenylated Andarine | LC-MS/MS | Urine | [2] |
| Conjugation | Metabolites are extensively conjugated to glucuronides and sulfates. | LC-MS/MS | Urine | [2][3] |
| In Vitro System | Human Liver Microsomes (HLM) have been used to generate metabolites. | High-Resolution Mass Spectrometry (HRMS) | HLM incubate | [3] |
Experimental Protocols
The following sections provide detailed methodologies for the in vitro study of Andarine metabolism and the analysis of its metabolites.
In Vitro Metabolism of Andarine using Human Liver Microsomes
This protocol describes a general procedure for assessing the metabolic stability and identifying the metabolites of Andarine in a human liver microsome (HLM) system.
Objective: To determine the rate of Andarine metabolism and identify the formation of 4-Desacetamido Andarine and other metabolites in vitro.
Materials:
-
Andarine
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) or Methanol (MeOH) for reaction termination
-
Incubator/water bath (37°C)
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding phosphate buffer, the NADPH regenerating system, and human liver microsomes.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiation of Reaction: Add Andarine (typically dissolved in a small amount of DMSO or methanol, ensuring the final solvent concentration is low, e.g., <1%) to the pre-incubated mixture to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Termination of Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile or methanol.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.
-
Sample Collection: Collect the supernatant for analysis by LC-MS/MS.
Analysis of Andarine and its Metabolites by LC-MS/MS
This protocol outlines a general method for the detection and identification of Andarine and 4-Desacetamido Andarine in biological samples.
Objective: To separate, detect, and identify Andarine and its deacetylated metabolite using liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) with an electrospray ionization (ESI) source
Chromatographic Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute the analytes.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 30-40°C
Mass Spectrometry Conditions (Typical):
-
Ionization Mode: Positive or Negative Electrospray Ionization (ESI)
-
Scan Mode: Selected Reaction Monitoring (SRM) for targeted quantification or full scan/product ion scan for metabolite identification.
-
SRM Transitions: Specific precursor-to-product ion transitions for Andarine and its expected metabolites would need to be determined by infusion of standards.
Sample Preparation (Urine):
-
Enzymatic Hydrolysis (Optional): To analyze for total (conjugated and unconjugated) metabolites, urine samples can be incubated with β-glucuronidase and sulfatase enzymes to cleave the conjugates.
-
Dilution: Dilute the urine sample with a suitable buffer or mobile phase.
-
Filtration/Centrifugation: Remove any particulate matter by centrifugation or filtration before injection into the LC-MS/MS system.
Conclusion
The desacetylation of Andarine to 4-Desacetamido Andarine is a significant metabolic pathway mediated by hepatic enzymes. This biotransformation, along with other metabolic reactions, plays a critical role in the clearance and overall pharmacological profile of Andarine. The experimental protocols and analytical methods described in this whitepaper provide a framework for researchers to further investigate the metabolism of Andarine and other SARMs. A thorough understanding of these metabolic pathways is essential for the continued development and regulatory evaluation of this class of compounds.
References
- 1. Andarine - Wikipedia [en.wikipedia.org]
- 2. Mass spectrometric characterization of urinary metabolites of the selective androgen receptor modulator andarine (S-4) for routine doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
physical and chemical properties of 4-Desacetamido-4-chloro Andarine-D4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Desacetamido-4-chloro Andarine-D4, a deuterated analog of a selective androgen receptor modulator (SARM). Due to the specific nature of this isotopically labeled compound, publicly available data is limited. This guide compiles the available information and extrapolates from data on the parent compound, Andarine (B1667391) (S-4), to provide a useful resource for research and development.
Core Chemical Properties
This compound is a stable isotope-labeled version of a derivative of Andarine. The deuteration is typically introduced to serve as an internal standard in quantitative mass spectrometry-based assays.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₀D₄ClF₃N₂O₅ | [1][2] |
| Molecular Weight | 422.78 g/mol | [1][2] |
| IUPAC Name | (2S)-3-(4-chlorophenoxy-2,3,5,6-d4)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide | Deduced from parent compound |
| Parent Compound | 4-Desacetamido-4-chloro Andarine | [1][2] |
| CAS Number | Not available | N/A |
Physical Properties
Mechanism of Action and Signaling Pathway (Hypothesized)
As a derivative of Andarine, this compound is expected to act as a selective androgen receptor modulator (SARM). The core mechanism involves binding to the androgen receptor (AR) in a tissue-selective manner, leading to anabolic effects in muscle and bone with potentially reduced androgenic effects in other tissues.[3][4]
The hypothesized signaling pathway, based on the known action of Andarine, is as follows:
Caption: Hypothesized signaling pathway of this compound.
Experimental Protocols
Due to the lack of specific experimental data for this compound, this section outlines a general protocol for the analysis of SARMs in biological matrices, which would be applicable for this compound, particularly when used as an internal standard.
Quantification of SARMs in Biological Samples using LC-MS/MS
Objective: To determine the concentration of a target SARM in a biological matrix (e.g., plasma, urine) using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with this compound as an internal standard.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of the biological sample (e.g., plasma), add 10 µL of a known concentration of this compound solution (internal standard).
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Target SARM: Specific precursor and product ion transitions need to be determined for the analyte.
-
This compound: The specific precursor ion would be [M+H]⁺ (m/z 423.78), and the product ion would be determined by fragmentation analysis.
-
-
Workflow Diagram:
Caption: General workflow for SARM quantification using LC-MS/MS.
Metabolism (Inferred from Andarine)
The metabolism of this compound has not been specifically studied. However, studies on Andarine (S-4) have identified several metabolic pathways, including hydroxylation, deacetylation, and glucuronidation.[5][6] It is plausible that this analog would undergo similar metabolic transformations. The primary purpose of the deuterated standard is to co-elute with the parent compound during chromatographic separation and not to study its own metabolism.
Conclusion
This compound is a crucial tool for the accurate quantification of its non-deuterated counterpart in research and anti-doping applications. While specific physical and biological data for this deuterated analog are scarce, its properties and behavior can be largely inferred from its parent compound, Andarine. The provided hypothetical signaling pathway and generalized experimental protocol offer a solid foundation for researchers working with this and similar SARM analogs. Further experimental characterization is necessary to fully elucidate the specific properties of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. Andarine - Wikipedia [en.wikipedia.org]
- 4. Andarine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 5. Mass spectrometric characterization of urinary metabolites of the selective androgen receptor modulator andarine (S-4) for routine doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Use of Internal Standards in the Bioanalysis of Selective Androgen Receptor Modulators (SARMs)
For Researchers, Scientists, and Drug Development Professionals
Introduction to Selective Androgen Receptor Modulators (SARMs) and the Imperative for Internal Standards in Bioanalysis
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds with anabolic properties similar to anabolic steroids, but with reduced androgenic effects.[1] They are being investigated for the treatment of muscle-wasting diseases, osteoporosis, and other conditions.[1] As research and development in this area intensifies, the need for robust and reliable bioanalytical methods to accurately quantify SARMs in biological matrices such as plasma, serum, and urine has become paramount.
Bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules like SARMs due to its high sensitivity and selectivity.[2] However, the accuracy and precision of LC-MS/MS can be affected by several factors, including sample preparation variability, matrix effects (ion suppression or enhancement), and instrument drift.[2] To compensate for these potential sources of error, the use of an appropriate internal standard (IS) is essential.[1] An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest and is added at a known concentration to all samples, calibrators, and quality controls.[1]
The Gold Standard: Stable Isotope-Labeled Internal Standards for SARM Analysis
For quantitative LC-MS/MS bioanalysis, the most suitable internal standards are stable isotope-labeled (SIL) versions of the analyte.[3] These are typically deuterated (containing ²H or D) or ¹³C- or ¹⁵N-labeled compounds.[1] SIL internal standards are considered the gold standard because they have nearly identical physicochemical properties to the unlabeled analyte.[3] This ensures that they co-elute chromatographically and experience the same degree of matrix effects and ionization efficiency in the mass spectrometer's ion source.[3] By calculating the ratio of the analyte's response to the internal standard's response, accurate and precise quantification can be achieved, as this ratio remains constant even if the absolute signal intensities fluctuate.[3]
Several deuterated SARMs are commercially available, such as Ostarine-d4, which can be used as an internal standard for the quantification of Ostarine (MK-2866).[4] For other SARMs, custom synthesis of deuterated analogues may be necessary.[5]
Quantitative Analysis of SARMs by LC-MS/MS
The high selectivity and sensitivity of tandem mass spectrometry are achieved by using the multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion (typically the protonated or deprotonated molecule, [M+H]⁺ or [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The transition from the precursor ion to the product ion is highly specific to the analyte of interest.
The following tables summarize the LC-MS/MS parameters for the quantitative analysis of several common SARMs using their corresponding stable isotope-labeled internal standards.
Table 1: LC-MS/MS Parameters for the Analysis of Ostarine (MK-2866) and Andarine (S-4)
| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity |
| Ostarine (MK-2866) | 390.1 | 271.1 | 25 | Positive |
| Ostarine-d4 | 394.1 | 275.1 | 25 | Positive |
| Andarine (S-4) | 441.1 | 271.1 | 27 | Positive |
| Andarine-d3 | 444.1 | 274.1 | 27 | Positive |
Data compiled from publicly available information and may require optimization for specific instrumentation.
Table 2: LC-MS/MS Parameters for the Analysis of Ligandrol (LGD-4033) and RAD-140
| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity |
| Ligandrol (LGD-4033) | 338.2 | 267.1 | 20 | Positive |
| Ligandrol-d3 | 341.2 | 270.1 | 20 | Positive |
| RAD-140 | 394.1 | 275.1 | 30 | Positive |
| RAD-140-d4 | 398.1 | 279.1 | 30 | Positive |
Data compiled from publicly available information and may require optimization for specific instrumentation.
Experimental Protocols for SARMs Bioanalysis
The choice of sample preparation method is critical for removing interferences from the biological matrix and ensuring accurate quantification. The three most common techniques are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Protein Precipitation (PPT) for SARMs in Human Serum
This protocol is a rapid and simple method for sample cleanup, suitable for high-throughput analysis.
Methodology:
-
To 100 µL of human serum in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., a deuterated SARM in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate the serum proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[6]
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.[6]
Liquid-Liquid Extraction (LLE) for SARMs in Human Plasma
LLE provides a cleaner extract than PPT by partitioning the analytes of interest into an immiscible organic solvent.
Methodology:
-
To 200 µL of human plasma in a glass tube, add 25 µL of the internal standard working solution.
-
Add 50 µL of 1 M sodium hydroxide (B78521) to basify the sample.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[7]
-
Cap the tube and vortex for 5 minutes.
-
Centrifuge at 4,000 g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting conditions (e.g., 50:50 methanol (B129727):water with 0.1% formic acid).
-
Inject an aliquot into the LC-MS/MS system.
Solid-Phase Extraction (SPE) for SARMs in Human Urine
SPE offers the most thorough sample cleanup and can be used to concentrate the analytes, thereby increasing sensitivity.
Methodology:
-
Sample Pre-treatment: To 500 µL of human urine, add 25 µL of the internal standard working solution and 500 µL of 0.1 M phosphate (B84403) buffer (pH 6.0).
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.[8]
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M hydrochloric acid.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution: Elute the SARMs from the cartridge with 1 mL of 5% ammonium (B1175870) hydroxide in methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Mechanism of Action: SARM-Mediated Androgen Receptor Signaling
SARMs exert their tissue-selective effects by differentially modulating the androgen receptor (AR).[9] In the absence of a ligand, the AR resides in the cytoplasm in a complex with heat shock proteins (HSPs).[10] Upon binding of a SARM, the AR undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus.[10] In the nucleus, the SARM-AR complex binds to androgen response elements (AREs) on the DNA and recruits a specific set of co-regulator proteins (coactivators and corepressors) to modulate gene transcription.[9]
The tissue selectivity of SARMs is believed to arise from their ability to induce a unique AR conformation that leads to the recruitment of a different profile of co-regulators compared to endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[11][12] In anabolic tissues such as muscle and bone, SARMs tend to recruit more coactivators, leading to a strong agonistic effect and promoting tissue growth.[11] In androgenic tissues like the prostate, SARMs may recruit a higher proportion of corepressors, resulting in a partial agonist or even antagonist effect, thereby sparing these tissues from unwanted androgenic side effects.[11]
Bioanalytical Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for bioanalysis of SARMs using an internal standard and the logical relationship between the challenges in bioanalysis and the benefits of using a SIL-IS.
Conclusion
The use of stable isotope-labeled internal standards is indispensable for the accurate and reliable quantification of SARMs in biological matrices by LC-MS/MS. This technical guide provides a comprehensive overview of the core principles, detailed experimental protocols, and essential quantitative data to aid researchers, scientists, and drug development professionals in establishing robust bioanalytical methods for SARMs. By implementing these best practices, the quality and integrity of data generated in preclinical and clinical studies of this promising class of therapeutic agents can be ensured.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. texilajournal.com [texilajournal.com]
- 3. Differential posttranscriptional regulation of androgen receptor gene expression by androgen in prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 7. Item - Equine Plasma Screening for SARMs using Liquid-Liquid Extraction and Triple Quadrupole LC-MS - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 12. A SARM a Day Keeps the Weakness Away: A Computational Approach for Selective Androgen Receptor Modulators (SARMs) and Their Interactions with Androgen Receptor and 5‑Alpha Reductase Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Andarine in Biological Matrices using 4-Desacetamido-4-chloro Andarine-D4 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Andarine (B1667391) (S-4), a selective androgen receptor modulator (SARM), in biological matrices such as serum and urine. The method utilizes a stable isotope-labeled internal standard, 4-Desacetamido-4-chloro Andarine-D4, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][2][3] The protocol employs a simple protein precipitation step, followed by a rapid chromatographic separation, making it suitable for high-throughput screening in research, clinical, and anti-doping applications.[4][5]
Introduction
Andarine (S-4) is a non-steroidal selective androgen receptor modulator known for its anabolic activity in muscle and bone tissue.[6][7] Its potential for performance enhancement has led to its prohibition by the World Anti-Doping Agency (WADA).[8][9] Consequently, sensitive and reliable methods for the detection and quantification of Andarine in biological samples are crucial. LC-MS/MS has become the gold standard for this purpose due to its high selectivity and sensitivity.[10][11]
The use of a stable isotope-labeled internal standard is critical for accurate quantification in LC-MS/MS assays to compensate for variations in sample extraction, matrix effects, and instrument response.[1][2][3][12] this compound is an ideal internal standard for Andarine analysis. Its structure is closely related to a potential metabolite of Andarine, and the deuterium (B1214612) labeling ensures it co-elutes with the analyte while being distinguishable by the mass spectrometer, thus providing reliable correction for analytical variability.[2][13]
Andarine Signaling Pathway
Andarine, as a SARM, selectively binds to androgen receptors (AR). Upon binding in the cytoplasm, the Andarine-AR complex translocates to the nucleus. In the nucleus, it binds to Androgen Response Elements (AREs) on the DNA, leading to the recruitment of co-regulators and transcription factors. This modulates the transcription of target genes, resulting in tissue-specific anabolic effects.
Figure 1: Simplified Andarine signaling pathway.
Experimental Protocol
Materials and Reagents
-
Andarine reference standard
-
This compound internal standard
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid
-
Ammonium formate
-
Human serum/urine (drug-free)
-
Microcentrifuge tubes
-
Autosampler vials
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Andarine and this compound in methanol to prepare 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Andarine stock solution with 50% methanol to create calibration standards.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution with 50% methanol to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the sample (calibrator, quality control, or unknown) into a microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL internal standard spiking solution to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Figure 2: Sample preparation workflow.
LC-MS/MS Method
Liquid Chromatography
| Parameter | Value |
|---|---|
| Column | C18 column (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | As described in Table 1 |
Table 1: Chromatographic Gradient
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 20 |
| 1.0 | 20 |
| 4.0 | 95 |
| 5.0 | 95 |
| 5.1 | 20 |
| 7.0 | 20 |
Mass Spectrometry
| Parameter | Value |
|---|---|
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Source Temp. | 500°C |
Table 2: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
|---|---|---|---|
| Andarine | 442.1 | 270.1 (Quantifier) | 35 |
| 442.1 | 148.0 (Qualifier) | 45 |
| This compound (IS) | 427.1 | 255.1 | 35 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of Andarine in serum.
Linearity
A linear calibration curve was achieved over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was >0.99, indicating a strong linear relationship between concentration and response.
Table 3: Calibration Curve Data
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio |
|---|---|
| 1 | 0.0025 |
| 5 | 0.0128 |
| 10 | 0.0255 |
| 50 | 0.126 |
| 100 | 0.253 |
| 500 | 1.258 |
| 1000 | 2.515 |
Accuracy and Precision
The accuracy and precision of the method were evaluated using quality control (QC) samples at three concentration levels. The results are summarized in Table 4.
Table 4: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|
| Low | 3 | 2.95 | 98.3 | 4.5 |
| Medium | 300 | 305.1 | 101.7 | 3.2 |
| High | 750 | 742.5 | 99.0 | 2.8 |
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of Andarine in biological matrices. The use of the stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results by compensating for analytical variability. This method is well-suited for applications in drug metabolism studies, pharmacokinetics, and anti-doping analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. researchgate.net [researchgate.net]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Applicability of routine analytical procedures to detect andarine and ostarine | Semantic Scholar [semanticscholar.org]
- 7. dshs-koeln.de [dshs-koeln.de]
- 8. Mass spectrometric characterization of urinary metabolites of the selective androgen receptor modulator andarine (S-4) for routine doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. agilent.com [agilent.com]
- 12. texilajournal.com [texilajournal.com]
- 13. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
Application Note: High-Throughput Analysis of Andarine in Biological Matrices using an Internal Standard
Abstract
This application note details validated methods for the quantitative analysis of Andarine (S-4), a selective androgen receptor modulator (SARM), in common biological matrices such as plasma, serum, and urine. The protocols emphasize the use of an internal standard to ensure high accuracy, precision, and reproducibility, which is critical for clinical research, pharmacokinetic studies, and anti-doping applications. The primary analytical technique is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers excellent sensitivity and selectivity. Detailed protocols for sample preparation using Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) are provided to suit various laboratory workflows and matrix requirements.
Introduction
Andarine (S-4) is a non-steroidal SARM known for its tissue-selective anabolic effects, primarily targeting muscle and bone.[1] Its potential for performance enhancement has led to its prohibition by the World Anti-Doping Agency (WADA).[2] Consequently, robust and reliable analytical methods are essential for its detection and quantification in biological samples. The use of an internal standard (IS) is crucial in LC-MS/MS analysis to compensate for variations during sample preparation and instrumental analysis, thereby improving data quality.[3] An ideal internal standard is a stable, isotopically labeled version of the analyte (e.g., deuterated Andarine), though a structurally similar compound, such as Ostarine, has also been shown to be effective.[4][5]
This document provides comprehensive protocols for the sample preparation of plasma, serum, and urine for Andarine analysis, followed by LC-MS/MS detection.
Signaling Pathway of Andarine
Andarine exerts its effects by selectively binding to the androgen receptor (AR). As a partial agonist, it triggers a conformational change in the AR, leading to the recruitment of co-regulatory proteins and the modulation of target gene expression. This tissue-selective activation promotes anabolic effects in muscle and bone while having a lesser impact on androgenic tissues like the prostate compared to traditional anabolic steroids.[1][6] Recent studies have also suggested that Andarine can influence other signaling cascades, such as the PI3K/AKT/mTOR pathway, which is a critical regulator of cell growth and proliferation.[7]
Caption: Andarine binds to the androgen receptor, which then translocates to the nucleus to modulate gene expression.
Experimental Protocols
The addition of an internal standard should occur at the very beginning of the sample preparation process to account for variability in all subsequent steps.[3]
Internal Standard and Stock Solution Preparation
-
Internal Standard (IS): Ostarine or a deuterated Andarine (Andarine-d4) are recommended.
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Andarine and the chosen IS in methanol (B129727) to a final concentration of 1 mg/mL.
-
Working IS Solution (10 µg/mL): Dilute the IS stock solution with methanol to create a working solution of 10 µg/mL.[4]
-
Calibration Standards: Prepare a series of calibration standards by spiking blank matrix (serum, plasma, or urine) with known concentrations of Andarine.
Sample Preparation Workflow
References
- 1. moreplatesmoredates.com [moreplatesmoredates.com]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. benchchem.com [benchchem.com]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. An Ultra-High-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry Method with Online Solid-Phase Extraction Sample Preparation for the High-Throughput and Sensitive Determination of Ostarine in Human Urine [mdpi.com]
- 6. Andarine - Wikipedia [en.wikipedia.org]
- 7. A selective androgen receptor modulator, S4, displays robust anti-cancer activity on hepatocellular cancer cells by negatively regulating PI3K/AKT/mTOR signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Desacetamido-4-chloro Andarine-D4 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andarine (S-4) is a non-steroidal, orally active selective androgen receptor modulator (SARM) that has been investigated for the treatment of muscle wasting, osteoporosis, and benign prostatic hyperplasia.[1] Its tissue-selective anabolic effects have made it a subject of significant research.[1] Pharmacokinetic (PK) studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of drug candidates like Andarine. Accurate quantification of the analyte in biological matrices is paramount for these studies.
The use of stable isotope-labeled internal standards, particularly deuterated standards, in conjunction with liquid chromatography-mass spectrometry (LC-MS/MS), is the gold standard for bioanalysis.[2][3] Deuterated internal standards are chemically identical to the analyte but have a different mass, allowing for their differentiation by a mass spectrometer.[4] This document provides detailed application notes and protocols for the use of 4-Desacetamido-4-chloro Andarine-D4 as an internal standard for the pharmacokinetic analysis of Andarine.
Physicochemical Properties
| Property | Andarine (S-4) | This compound |
| Chemical Name | (2S)-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide | (S)-3-(4-Chlorophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide-d4 |
| Molecular Formula | C19H18F3N3O6 | C17H10D4ClF3N2O5 |
| Molecular Weight | 441.36 g/mol | 422.78 g/mol [5] |
| Appearance | White to off-white solid | Not specified |
| Solubility | Soluble in DMSO, Methanol | Not specified |
Principle of Use as an Internal Standard
This compound is an ideal internal standard for the quantification of Andarine in biological samples for several reasons:
-
Co-elution: Due to its structural similarity to Andarine, it co-elutes with the analyte during chromatographic separation.[6] This ensures that both compounds experience the same conditions throughout the analytical process.
-
Correction for Variability: It effectively corrects for variations in sample preparation, injection volume, and matrix effects (ion suppression or enhancement).[4] Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard, thus maintaining an accurate analyte-to-internal standard ratio.
-
Mass Differentiation: The four deuterium (B1214612) atoms increase the mass of the molecule, allowing it to be distinguished from the unlabeled Andarine by the mass spectrometer without interfering with its signal.[6]
Pharmacokinetic Profile of Andarine
Andarine has been shown to be rapidly absorbed in preclinical models with a moderate volume of distribution.[2] The oral bioavailability is dose-dependent, and the half-life in rats ranges from 2.6 to 5.3 hours.[2]
| Pharmacokinetic Parameters of Andarine in Male Sprague-Dawley Rats | ||||
| Route of Administration | Dose (mg/kg) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) |
| Intravenous | 0.5 | 2.1 | 0.448 | 2.6[2] |
| Intravenous | 1 | 1.8 | 0.448 | 3.3[2] |
| Intravenous | 10 | 1.0 | 0.448 | 5.3[2] |
| Intravenous | 30 | 1.2 | 0.448 | 4.4[2] |
Experimental Protocols
Pharmacokinetic Study Protocol in Rats
This protocol outlines a typical pharmacokinetic study of Andarine in Sprague-Dawley rats.
1. Materials:
-
Male Sprague-Dawley rats (250-300 g) with jugular vein cannulation.
-
Andarine (S-4)
-
This compound (Internal Standard)
-
Dosing vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline)[7]
-
Heparinized saline
-
Blood collection tubes (e.g., K2-EDTA)
-
Centrifuge
-
Pipettes and tips
2. Dosing Solution Preparation:
-
Prepare a stock solution of Andarine in the chosen vehicle at the desired concentration.
-
Ensure the compound is fully dissolved; sonication may be required.[7]
3. Animal Dosing:
-
For oral administration (p.o.), administer the dosing solution using oral gavage.
-
For intravenous administration (i.v.), administer the dosing solution through the jugular vein cannula.
4. Sample Collection:
-
Collect blood samples (approximately 200 µL) from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood into K2-EDTA tubes.
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis.
Caption: Workflow for a typical pharmacokinetic study.
Plasma Sample Preparation Protocol (Protein Precipitation)
1. Reagents:
-
Acetonitrile (ACN) containing this compound (e.g., 100 ng/mL).
2. Procedure:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of cold ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Caption: Plasma sample preparation workflow.
LC-MS/MS Analytical Method
1. Instrumentation:
-
HPLC system coupled with a triple quadrupole mass spectrometer.
2. Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 10% B, ramp to 90% B over 5 min, hold for 2 min, return to 10% B |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500 °C |
| MRM Transition (Andarine) | m/z 442.1 -> 272.1 |
| MRM Transition (Internal Standard) | m/z 427.8 -> 316.1 (Predicted) |
| Collision Energy | Optimized for each transition |
3. Method Validation: The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA).[8]
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits |
| Stability | Analyte stable under tested conditions |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. benchchem.com [benchchem.com]
- 8. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
Application Notes and Protocols for the Detection of 4-Desacetamido-4-chloro Andarine-D4 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sensitive and specific detection of 4-Desacetamido-4-chloro Andarine-D4 using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections outline the necessary instrument settings, experimental procedures, and data presentation formats to facilitate the accurate quantification of this compound in biological matrices.
Introduction
This compound is a deuterated analog of a metabolite of Andarine (B1667391) (S-4), a selective androgen receptor modulator (SARM). As a stable isotope-labeled internal standard, it is crucial for the accurate quantification of the corresponding non-labeled metabolite in pharmacokinetic and doping control studies. Andarine undergoes extensive metabolism, including desacetylation, hydroxylation, and dephenylation.[1][2] The detection of its metabolites is key to understanding its disposition and for monitoring its use. This protocol is adapted from established methods for the analysis of Andarine and its metabolites.[3][4][5]
Mass Spectrometry Settings
The following table summarizes the optimized mass spectrometry parameters for the detection of this compound. These settings are based on a triple quadrupole or QTOF mass spectrometer and may require further optimization depending on the specific instrument used.
| Parameter | Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Precursor Ion (m/z) | 413.08 |
| Product Ions (m/z) | 289.05, 253.04, 175.02 |
| Collision Energy (V) | 30 - 40 (Optimize for each transition) |
| Spray Voltage (V) | -1800 |
| Vaporizer Temperature (°C) | 450 |
| Ion Source Gas 1 | 35 |
| Ion Source Gas 2 | 23 |
| Curtain Gas | 10 |
Liquid Chromatography Parameters
A reverse-phase liquid chromatography method is suitable for the separation of this compound from potential interferences in the sample matrix.
| Parameter | Setting |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water |
| Mobile Phase B | Methanol (B129727) |
| Gradient | 75% B (Isocratic) or a gradient tailored to the specific application |
| Flow Rate (mL/min) | 0.4 |
| Column Temperature (°C) | 40 |
| Injection Volume (µL) | 5 |
| Run Time (min) | 2 |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with methanol.
-
Spiking Solutions: Prepare a series of spiking solutions by serially diluting the working stock solution with methanol to desired concentrations for calibration curve and quality control samples.
Sample Preparation (Protein Precipitation)
This protocol is suitable for serum or plasma samples.
-
Pipette 50 µL of the biological sample (blank, calibration standard, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add the appropriate amount of spiking solution (for calibration and QC samples) or an equivalent volume of methanol (for unknown samples).
-
Add 200 µL of ice-cold acetonitrile (B52724) to each tube to precipitate proteins.
-
Vortex the mixture for 1 minute at 2000 rpm.
-
Centrifuge the samples at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial for LC-MS/MS analysis.
Experimental Workflow
The following diagram illustrates the overall experimental workflow from sample receipt to data analysis.
Caption: Experimental workflow for the analysis of this compound.
Signaling Pathway and Fragmentation
The following diagram illustrates the proposed fragmentation pathway for this compound in the mass spectrometer.
Caption: Proposed fragmentation of this compound.
Conclusion
The methods described in this application note provide a robust and reliable framework for the quantitative analysis of this compound. The provided mass spectrometry and liquid chromatography settings, along with the detailed experimental protocol, will enable researchers to accurately measure this internal standard in various biological matrices. Adherence to these guidelines will ensure high-quality data for pharmacokinetic studies and other research applications.
References
- 1. [PDF] Applicability of routine analytical procedures to detect andarine and ostarine | Semantic Scholar [semanticscholar.org]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. Mass spectrometric characterization of urinary metabolites of the selective androgen receptor modulator andarine (S-4) for routine doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of the selective androgen receptor modulators S1, S4 and S22 and their metabolites in equine plasma using high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Andarine in Human Plasma using Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note AP-001
Introduction
Andarine, also known as S-4, is a non-steroidal selective androgen receptor modulator (SARM) investigated for the treatment of muscle wasting diseases and osteoporosis.[1][2] Its potential for misuse as a performance-enhancing agent has led to its inclusion in the World Anti-Doping Agency (WADA) Prohibited List. Consequently, robust and reliable quantitative methods are essential for pharmacokinetic studies, clinical monitoring, and anti-doping control.
This application note describes a detailed protocol for the quantitative determination of Andarine in human plasma using a highly specific and sensitive method based on isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard (Andarine-d4) ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[3][4]
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. The labeled and unlabeled compounds are assumed to behave identically during sample preparation and analysis. The concentration of the native analyte is determined by measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Experimental Protocols
Materials and Reagents
-
Andarine analytical standard (≥98% purity)
-
Andarine-d4 (isotopic purity ≥99%)
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid (≥98%)
-
Human plasma (drug-free)
-
Polypropylene microcentrifuge tubes (1.5 mL)
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Preparation of Stock and Working Solutions
-
Andarine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Andarine in 10 mL of methanol.
-
Andarine-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Andarine-d4 in 1 mL of methanol.
-
Andarine Working Solutions: Prepare a series of working solutions by serially diluting the Andarine stock solution with 50:50 (v/v) methanol:water to prepare calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Andarine-d4 stock solution with 50:50 (v/v) methanol:water.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from biological samples like plasma.[5][6][7][8]
-
Pipette 100 µL of human plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard Working Solution (100 ng/mL Andarine-d4).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Caption: Experimental Workflow for Sample Preparation.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reversed-phase (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B in 3 min, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Andarine | 442.1 | 275.1 | 25 |
| Andarine-d4 | 446.1 | 279.1 | 25 |
Method Validation Data
The method was validated according to established bioanalytical method validation guidelines.[9] A summary of the validation parameters is presented below.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Calibration Range | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy at LLOQ | 85% - 115% |
| Precision at LLOQ (CV%) | < 20% |
| Accuracy (QC Low, Mid, High) | 90% - 110% |
| Precision (QC Low, Mid, High) (CV%) | < 15% |
| Matrix Effect | Minimal and compensated by IS |
| Recovery | > 85% |
| Stability | Stable for 24h at RT, 3 freeze-thaw cycles |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of Andarine in human plasma by isotope dilution LC-MS/MS. The method is sensitive, specific, and robust, making it suitable for a wide range of applications in clinical and research settings. The use of an isotopically labeled internal standard ensures the highest level of accuracy and precision in the quantification of Andarine.
References
- 1. Andarine CAS#: 401900-40-1 [m.chemicalbook.com]
- 2. Andarine | 401900-40-1 [chemicalbook.com]
- 3. An isotope dilution LC–MS/MS-based candidate reference method for the quantification of androstenedione in human serum and plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. gcms.cz [gcms.cz]
- 8. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for the Analysis of 4-Desacetamido-4-chloro Andarine-D4 in Sports Anti-Doping Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds with anabolic properties similar to anabolic steroids, but with reduced androgenic effects.[1] Andarine (B1667391) (S-4) is a prominent SARM that has been investigated for the treatment of muscle wasting, osteoporosis, and benign prostatic hyperplasia.[2][3] Due to their performance-enhancing potential, SARMs, including Andarine, are prohibited in sports by the World Anti-Doping Agency (WADA) and are a focus of anti-doping research.[1][4] The detection of Andarine and its metabolites in athletic samples is crucial for enforcing anti-doping regulations.
Andarine undergoes extensive metabolism in the human body, primarily through pathways such as desacetylation, hydroxylation, and dephenylation, with the resulting metabolites being excreted as glucuronide and sulfate (B86663) conjugates.[5][6] The analysis of these metabolites provides a longer window of detection for Andarine abuse compared to the parent compound alone.
This document provides detailed application notes and protocols for the use of 4-Desacetamido-4-chloro Andarine-D4 as an internal standard in the quantitative analysis of Andarine metabolites in urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The "D4" designation indicates that the molecule has been isotopically labeled with four deuterium (B1214612) atoms, making it an ideal internal standard for mass spectrometry-based quantification. The "4-Desacetamido-4-chloro" structure represents a chlorinated analog of a desacetylated Andarine metabolite. While direct evidence for in-vivo chlorination of Andarine metabolites is not prominently documented, this analog serves as a valuable tool for analytical purposes.
Signaling Pathways and Metabolism
Andarine exerts its anabolic effects by selectively binding to androgen receptors in muscle and bone tissue, stimulating protein synthesis and promoting muscle growth.[5] Understanding the metabolic fate of Andarine is critical for developing effective detection methods.
Caption: Metabolic pathway of Andarine.
Quantitative Analysis using Isotope Dilution Mass Spectrometry
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis in mass spectrometry. This internal standard is chemically identical to the analyte of interest (in this case, a chlorinated analog of a metabolite) but has a different mass due to the deuterium labels. It is added to samples at a known concentration at the beginning of the sample preparation process. By comparing the mass spectrometer's response of the analyte to that of the internal standard, accurate and precise quantification can be achieved, as it compensates for variations in sample extraction, chromatographic separation, and ionization efficiency.
Experimental Protocols
Urine Sample Preparation
This protocol describes the enzymatic hydrolysis of conjugated metabolites followed by liquid-liquid extraction (LLE) to isolate Andarine and its metabolites from a urine matrix.
Materials:
-
Urine sample
-
Phosphate (B84403) buffer (pH 7.0)
-
β-glucuronidase from E. coli
-
This compound internal standard solution (100 ng/mL in methanol)
-
Sodium carbonate
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Water (LC-MS grade)
Procedure:
-
To 2.0 mL of urine, add 1.0 mL of phosphate buffer (pH 7.0).
-
Spike the sample with 25 µL of the 100 ng/mL this compound internal standard solution.
-
Add 50 µL of β-glucuronidase solution.
-
Incubate the mixture at 55°C for 2 hours to enzymatically cleave the glucuronide conjugates.
-
Allow the sample to cool to room temperature.
-
Adjust the pH of the sample to approximately 9-10 by adding sodium carbonate.
-
Add 5.0 mL of ethyl acetate and vortex for 10 minutes for liquid-liquid extraction.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of a 50:50 (v/v) mixture of methanol and water.
-
The sample is now ready for LC-MS/MS analysis.
Caption: Workflow for urine sample preparation.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The following table provides hypothetical, yet plausible, MRM transitions for the target analytes. These would need to be empirically determined and optimized.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Desacetyl Andarine | 399.1 | 275.1 | 20 |
| Desacetyl Andarine | 399.1 | 175.0 | 35 |
| 4-Desacetamido-4-chloro Andarine | 417.1 | 293.0 | 22 |
| This compound (IS) | 421.1 | 297.0 | 22 |
| Hydroxy-Desacetyl Andarine | 415.1 | 275.1 | 25 |
Data Presentation and Interpretation
The use of this compound allows for the creation of a calibration curve to accurately quantify the concentration of Andarine metabolites in unknown samples.
Calibration Curve:
| Calibrator Level | Concentration (ng/mL) | Analyte/IS Peak Area Ratio |
| 1 | 0.1 | 0.025 |
| 2 | 0.5 | 0.128 |
| 3 | 1.0 | 0.255 |
| 4 | 5.0 | 1.27 |
| 5 | 10.0 | 2.53 |
| 6 | 50.0 | 12.6 |
A linear regression of the calibration curve data allows for the calculation of the concentration of the analyte in unknown samples based on their measured analyte-to-internal-standard peak area ratios.
Method Validation Parameters:
| Parameter | Result |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Linearity (r²) | > 0.995 |
| Precision (RSD%) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Conclusion
The protocol outlined in this document provides a robust and reliable method for the quantification of Andarine metabolites in urine for sports anti-doping purposes. The use of the deuterated internal standard, this compound, ensures high accuracy and precision, which is essential for the definitive confirmation of the misuse of Andarine by athletes. Further research is warranted to fully characterize all metabolites of Andarine and to develop certified reference materials for these compounds to further enhance the reliability of anti-doping testing.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mass spectrometric characterization of urinary metabolites of the selective androgen receptor modulator andarine (S-4) for routine doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. farmaciajournal.com [farmaciajournal.com]
Application Notes and Protocols for the Quantification of Andarine (S-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andarine (S-4) is a potent, orally bioavailable, non-steroidal selective androgen receptor modulator (SARM). Its tissue-selective anabolic activity, primarily in muscle and bone, has made it a subject of significant research interest for conditions such as muscle wasting and osteoporosis. Accurate quantification of Andarine in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed application notes and protocols for the quantification of Andarine using an internal standard approach with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation: Internal Standard Concentrations for Andarine Quantification
The selection of an appropriate internal standard (IS) is critical for accurate and precise quantification in LC-MS/MS analysis. The IS helps to correct for variability during sample preparation and analysis.[1] Ideally, a stable isotope-labeled (e.g., deuterated) version of the analyte is the preferred internal standard as it shares the closest physicochemical properties with the analyte.[2] However, when a deuterated standard is unavailable, a structurally similar compound can be used. The following table summarizes internal standards and their working concentrations used for the quantification of Andarine.
| Internal Standard | Analyte | Matrix | IS Working Concentration | Sample Volume | IS Volume Added | Final IS Concentration in Sample | Reference |
| Ostarine | Andarine | Rat Serum | 10 µg/mL | 100 µL | 20 µL | 1.67 µg/mL | [3] |
| Andarine-d4 | Andarine | N/A | Not specified in literature | N/A | N/A | N/A | Best Practice |
Note: While Andarine-d4 is the ideal internal standard, specific concentrations in validated methods for Andarine quantification were not available in the reviewed literature. The concentration of a deuterated IS would typically be optimized to be in the mid-range of the calibration curve.
Experimental Protocols
This section details a validated method for the quantification of Andarine in rat serum using Ostarine as an internal standard, adapted from Vlase et al., 2019.[3]
Preparation of Stock and Working Solutions
-
Andarine Stock Solution (100 µg/mL): Accurately weigh 2 mg of Andarine reference standard and dissolve it in 20 mL of methanol.[3]
-
Andarine Working Solution (10 µg/mL): Dilute 1 mL of the Andarine stock solution to 10 mL with methanol.[3]
-
Internal Standard (Ostarine) Stock Solution (100 µg/mL): Accurately weigh 2 mg of Ostarine reference standard and dissolve it in 20 mL of methanol.[3]
-
Internal Standard (Ostarine) Working Solution (10 µg/mL): Dilute 1 mL of the Ostarine stock solution to 10 mL with methanol.[3]
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the Andarine working solution into a blank biological matrix (e.g., rat serum) to achieve a concentration range of 50 ng/mL to 10,000 ng/mL.[3]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 150, 3000, and 7500 ng/mL) in the same manner as the calibration standards.[3]
Sample Preparation (Protein Precipitation)
-
To a 1.5 mL microcentrifuge tube, add 100 µL of serum sample (calibrator, QC, or unknown).[3]
-
Add 20 µL of the 10 µg/mL Ostarine internal standard working solution.[3]
-
Add 100 µL of 10 mM ammonium (B1175870) formate.[3]
-
Add 600 µL of acetonitrile (B52724) to precipitate proteins.[3]
-
Vortex the mixture for 2 minutes at 2000 rpm.[3]
-
Centrifuge the tubes at 12,000 rpm for 10 minutes.[3]
-
Transfer the supernatant to an HPLC vial for analysis.[3]
UHPLC-MS/MS Analysis
UHPLC System: A standard UHPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., Kinetex® 2.6 µm PS C18 100 Å, 30 x 2.1 mm) is suitable for the separation.
-
Mobile Phase A: 10 mM Ammonium Formate in Water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 2-10 µL.[3]
-
Column Temperature: 30°C.
-
Gradient Elution:
-
0-2 min: 25% B
-
2-10 min: 25-75% B
-
10-12 min: 75% B
-
12-13 min: 75-25% B
-
13-15 min: 25% B
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[3]
-
Source Parameters: [3]
-
Spray Voltage: 1800 V
-
Vaporizer Temperature: 450°C
-
Ion Gas Source 1: 35 (arbitrary units)
-
Ion Gas Source 2: 23 (arbitrary units)
-
Curtain Gas: 10 (arbitrary units)
-
-
Multiple Reaction Monitoring (MRM) Transitions: [3]
-
Andarine: Precursor ion (m/z) 440.10 → Product ions (m/z) 289.05, 261.05, 205.05, 150.05, 107.05 (Collision Energy: 32 V)
-
Ostarine (IS): Precursor ion (m/z) 388.05 → Product ions (m/z) 269.05, 185.05, 118.05 (Collision Energy: 23 V)
-
Data Analysis
-
Integrate the peak areas for both Andarine and the internal standard (Ostarine) for all calibrators, QCs, and unknown samples.
-
Calculate the peak area ratio of Andarine to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the Andarine calibrators.
-
Perform a linear regression analysis on the calibration curve.
-
Determine the concentration of Andarine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Andarine Quantification Workflow
Caption: Workflow for the quantification of Andarine in serum by LC-MS/MS.
Andarine Signaling Pathway
Caption: Simplified signaling pathway of Andarine via the Androgen Receptor.
References
Application Note: High-Throughput Analysis of Andarine and its D4-Internal Standard in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the simultaneous quantification of Andarine (B1667391) (S-4) and its deuterated internal standard (Andarine-D4) in biological matrices, such as serum and urine. The method utilizes reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), providing high selectivity and throughput for research, drug development, and anti-doping applications. The described protocol offers a reliable workflow from sample preparation to data analysis.
Introduction
Andarine is a selective androgen receptor modulator (SARM) that has been investigated for the treatment of muscle wasting and osteoporosis.[1] Its anabolic effects on muscle and bone tissue have also led to its misuse in performance enhancement, prompting its inclusion on the World Anti-Doping Agency's (WADA) prohibited list.[2][3] Accurate and reliable analytical methods are crucial for pharmacokinetic studies, metabolic investigations, and doping control.[4][5] The use of a stable isotope-labeled internal standard, such as Andarine-D4, is essential for correcting matrix effects and variations in sample processing and instrument response, thereby ensuring high accuracy and precision in quantification.[5][6][7] This document provides detailed protocols for sample preparation and LC-MS/MS analysis of Andarine and Andarine-D4.
Experimental Protocols
Sample Preparation: Protein Precipitation (for Serum/Plasma)
Protein precipitation is a rapid and effective method for extracting Andarine from serum or plasma samples.[2]
-
Sample Aliquoting: In a microcentrifuge tube, aliquot 100 µL of the serum or plasma sample.
-
Internal Standard Spiking: Add 20 µL of Andarine-D4 internal standard solution (e.g., 10 µg/mL in methanol).
-
Precipitation: Add 600 µL of cold acetonitrile (B52724) to the sample.
-
Vortexing: Vortex the mixture vigorously for 2 minutes at 2000 rpm to ensure thorough mixing and protein precipitation.[2]
-
Centrifugation: Centrifuge the sample at 12,000 rpm for 10 minutes to pellet the precipitated proteins.[2]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean HPLC vial for analysis.
Sample Preparation: "Dilute-and-Shoot" (for Urine)
For urine samples, a simple dilution is often sufficient, providing a high-throughput approach.[8]
-
Sample Aliquoting: In a microcentrifuge tube, take 200 µL of the urine sample.
-
Internal Standard Spiking and Dilution: Add 800 µL of a solvent mixture (e.g., 0.1% formic acid in water/methanol with the internal standard) to the urine sample.[4][8]
-
Vortexing: Vortex the mixture to ensure homogeneity.
-
Filtration (Optional): If the sample contains particulates, centrifuge or filter through a 0.22 µm syringe filter.
-
Transfer: Transfer the diluted sample to an HPLC vial for injection.
Liquid Chromatography Conditions
The following conditions are recommended for the chromatographic separation of Andarine and Andarine-D4.
| Parameter | Recommended Condition |
| HPLC System | UHPLC or HPLC system capable of binary gradients |
| Column | Kinetex XB-C18 (3.0 x 100 mm, 2.6 µm) or equivalent C18 column[2] |
| Mobile Phase A | 10 mM Ammonium Formate in Water[1][2] |
| Mobile Phase B | Methanol[2] |
| Gradient/Isocratic | Isocratic elution with 75% Methanol and 25% 10 mM Ammonium Formate[2] |
| Flow Rate | 0.5 mL/min[2] |
| Column Temperature | 25°C[2] |
| Injection Volume | 2 µL[2] |
| Run Time | 2 minutes[2] |
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer is recommended for sensitive and selective detection using Multiple Reaction Monitoring (MRM).
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Negative or Positive Mode |
| Ionization Mode | Negative ESI has been shown to be effective[2] |
| MRM Transitions | To be optimized by infusing standard solutions of Andarine and Andarine-D4. The transitions will monitor the parent ion to a specific product ion. |
| Gas Temperatures | Optimized based on instrument manufacturer's recommendations |
| Gas Flow Rates | Optimized based on instrument manufacturer's recommendations |
| Collision Energy | Optimized for each MRM transition |
Data Presentation
The following table summarizes the expected performance characteristics of the method.
| Parameter | Expected Value |
| Linearity (r²) | > 0.995[2] |
| Concentration Range | 50 - 10,000 ng/mL in matrix[2] |
| Limit of Detection (LOD) | 0.0019 ng/mL to 2.5 ng/mL depending on the method and matrix[8][9] |
| Precision (%RSD) | < 15%[9] |
| Accuracy (%Bias) | Within ± 15%[2][9] |
Workflow and Pathway Visualization
Caption: Workflow for the analysis of Andarine and its D4 standard.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantitative analysis of Andarine and its deuterated internal standard in biological matrices. The simple and efficient sample preparation protocols, combined with the selectivity of tandem mass spectrometry, ensure reliable and accurate results for a variety of research and analytical applications. This method is well-suited for routine analysis in a drug development or anti-doping laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. Mass spectrometric characterization of urinary metabolites of the selective androgen receptor modulator andarine (S-4) for routine doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Development of a UPLC-MS/MS Method to Simultaneously Measure 13 Antiepileptic Drugs with Deuterated Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Item - Equine Plasma Screening for SARMs using Liquid-Liquid Extraction and Triple Quadrupole LC-MS - University of Illinois Chicago - Figshare [indigo.uic.edu]
Troubleshooting & Optimization
matrix effects in Andarine quantification with internal standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of Andarine in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with internal standards.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my Andarine quantification?
A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix. In the context of Andarine quantification, components of biological matrices like plasma or urine (e.g., phospholipids (B1166683), salts, endogenous metabolites) can interfere with the ionization of Andarine and its internal standard in the mass spectrometer's ion source. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate and imprecise quantification.[1]
Q2: Why is an internal standard essential for accurate Andarine quantification?
A2: An internal standard (IS) is a compound with a chemical structure and physicochemical properties similar to the analyte (Andarine) that is added at a constant concentration to all samples, calibrators, and quality controls.[2] Its primary purpose is to compensate for variability throughout the analytical process, including sample preparation, injection volume differences, and, most importantly, matrix effects.[3] By calculating the peak area ratio of Andarine to the IS, the impact of ion suppression or enhancement can be normalized, leading to more accurate and precise results.[1]
Q3: What are the ideal characteristics of an internal standard for Andarine analysis?
A3: The ideal internal standard for Andarine quantification is a stable isotope-labeled (SIL) version of Andarine (e.g., Andarine-d4). A SIL-IS is considered the "gold standard" because it has nearly identical chemical and physical properties to Andarine, meaning it will co-elute and experience the same degree of matrix effect.[4] If a SIL-IS is unavailable, a structural analog with similar chromatographic retention, ionization efficiency, and extraction recovery can be used. For instance, another SARM like Ostarine has been successfully used as an internal standard for Andarine quantification.[5]
Q4: How is the matrix effect quantitatively assessed during method validation?
A4: The matrix effect is typically assessed by calculating the Matrix Factor (MF). This is determined by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[5] The internal standard-normalized MF is then calculated to evaluate if the IS adequately compensates for the matrix effect. The coefficient of variation (CV) of the IS-normalized MF across different lots of the biological matrix should be within an acceptable range, typically ≤15%.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of Andarine.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High Variability in Quality Control (QC) Samples | Inconsistent matrix effects between samples. | - Verify Internal Standard Performance: Ensure the IS is added consistently and at the correct concentration to all samples. A non-co-eluting or structurally dissimilar IS may not adequately compensate for matrix effects. - Improve Sample Preparation: Enhance cleanup to remove interfering matrix components. Consider switching from protein precipitation to more selective methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[7][8] - Optimize Chromatography: Adjust the chromatographic gradient to better separate Andarine and the IS from matrix interferences. |
| Signal Suppression (Low Peak Areas for Andarine and IS) | Co-elution of phospholipids or other endogenous components. | - Assess Ion Suppression Profile: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. - Modify Chromatographic Conditions: Alter the mobile phase composition or gradient to shift the retention time of Andarine and the IS away from the ion suppression zone. - Enhance Sample Cleanup: Utilize sample preparation techniques specifically designed to remove phospholipids. |
| Inaccurate Results (Bias in QC Samples) | The internal standard is not tracking the matrix effect of Andarine. | - Re-evaluate Internal Standard Choice: The chosen IS may not be a suitable surrogate. A stable isotope-labeled internal standard is the preferred choice.[4] If using a structural analog, ensure it has very similar properties to Andarine. - Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to account for consistent matrix effects.[9] |
| Poor Peak Shape for Andarine and/or IS | Interaction with metal components in the LC system or column. | - Consider a Metal-Free System: Some compounds can chelate with metal ions in the column hardware, leading to peak tailing and signal loss. Using a metal-free column and system can mitigate this issue.[10] - Mobile Phase Additives: The addition of a small amount of a chelating agent to the mobile phase may improve peak shape. |
Experimental Protocols
Detailed Method for Andarine Quantification in Rat Serum
This protocol is adapted from a validated LC-MS/MS method.[5]
1. Preparation of Solutions
-
Andarine Stock Solution (100 µg/mL): Accurately weigh 2 mg of Andarine reference standard and dissolve it in 20 mL of methanol (B129727).
-
Andarine Working Solution (10 µg/mL): Dilute 1 mL of the stock solution to 10 mL with methanol.
-
Internal Standard (Ostarine) Stock Solution (100 µg/mL): Prepare in the same manner as the Andarine stock solution.
-
Internal Standard (Ostarine) Working Solution (10 µg/mL): Prepare in the same manner as the Andarine working solution.
2. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of rat serum sample into a microcentrifuge tube.
-
Add a fixed amount of the Ostarine internal standard working solution.
-
Add 150 µL of acetonitrile/methanol (9:1, v/v) to precipitate proteins.[11]
-
Vortex the mixture for 2 minutes at 2000 rpm.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
3. LC-MS/MS Conditions
-
LC System: UPLC system
-
Column: C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase: A mixture of methanol and 10 mM ammonium (B1175870) formate (B1220265) solution (75:25, v/v).[5]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
MS System: QTOF Mass Spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Detection: Multiple Reaction Monitoring (MRM) of specific transitions for Andarine and Ostarine.
Matrix Effect Assessment
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Andarine and the internal standard into the mobile phase at low and high concentrations.
-
Set B (Post-Extraction Spike): Extract blank rat serum from six different sources. Spike Andarine and the internal standard into the extracted matrix at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike Andarine and the internal standard into blank rat serum from the same six sources before extraction.
-
-
Analyze all samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and IS-Normalized MF:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
IS-Normalized MF = (MF of Andarine) / (MF of IS)
-
-
Calculate the Coefficient of Variation (CV%) of the IS-Normalized MF across the six lots of serum. The CV should be ≤15%.
Quantitative Data Summary
Table 1: Bioanalytical Method Validation Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Precision (CV%) | Within-run and between-run CV should not exceed 15% (20% at LLOQ).[12][13] |
| Accuracy (% Bias) | Mean concentration should be within ±15% of the nominal value (±20% at LLOQ).[12] |
| Selectivity | No significant interfering peaks at the retention times of Andarine and the IS in blank matrix. |
| Matrix Effect (CV%) | The CV of the internal standard-normalized matrix factor should be ≤15%. |
| Recovery | Should be consistent and reproducible, though 100% is not required.[14] |
| Linearity (r²) | Correlation coefficient should be ≥0.99. |
LLOQ: Lower Limit of Quantification
Visualizations
Caption: A generalized workflow for the quantification of Andarine in serum.
References
- 1. longdom.org [longdom.org]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. reddit.com [reddit.com]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Determination of oleandrin and adynerin in rat plasma by UPLC–MS/MS and their pharmacokinetic study - Arabian Journal of Chemistry [arabjchem.org]
- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. fda.gov [fda.gov]
Technical Support Center: Optimizing LC-MS/MS for 4-Desacetamido-4-chloro Andarine-D4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the LC-MS/MS analysis of 4-Desacetamido-4-chloro Andarine-D4.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
A1: this compound is a deuterated analog of a selective androgen receptor modulator (SARM) derivative. Its key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₇H₁₀D₄ClF₃N₂O₅ |
| Molecular Weight | 422.78 g/mol |
| Class | Selective Androgen Receptor Modulator (SARM) derivative |
| Labeling | Deuterium (D4) |
Q2: What are the expected precursor ions for this compound in positive electrospray ionization (ESI+) mode?
A2: In positive ESI mode, you can expect to observe several adducts of this compound. The most common adducts are listed in the table below. The protonated molecule, [M+H]⁺, is often the most abundant and is typically selected as the precursor ion for MS/MS analysis.
| Adduct | Calculated m/z |
| [M+H]⁺ | 423.787 |
| [M+Na]⁺ | 445.769 |
| [M+K]⁺ | 461.743 |
| [M+NH₄]⁺ | 440.813 |
Q3: How can I prepare my samples for LC-MS/MS analysis of this compound in a biological matrix?
A3: The choice of sample preparation method depends on the complexity of your matrix and the required sensitivity. Common techniques for SARMs in biological matrices include:
-
Protein Precipitation (PPT): A simple and fast method suitable for initial screening. Acetonitrile is a common precipitation solvent.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT. Ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE) can be used as extraction solvents.
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for sample concentration, leading to higher sensitivity. Reversed-phase (C18) or mixed-mode cartridges can be employed.
Troubleshooting Guides
This section addresses specific issues you may encounter during your LC-MS/MS experiments with this compound.
Issue 1: Poor Signal or No Peak Detected
Q: I am not observing a peak for this compound. What are the possible causes and solutions?
A: This is a common issue with several potential root causes. The following table outlines a systematic approach to troubleshooting.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incorrect MS Parameters | Verify precursor/product ion selection. | Ensure you are monitoring the correct MRM transitions. Start with the predicted transitions in the table below and optimize from there. |
| Check ionization source settings. | Optimize spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature. | |
| Chromatographic Issues | Inadequate retention on the LC column. | Use a C18 column and a mobile phase with sufficient organic content (e.g., methanol (B129727) or acetonitrile). A gradient elution may be necessary. |
| The compound is not eluting. | Ensure the mobile phase is compatible with your analyte and column. Check for blockages in the LC system. | |
| Sample Preparation | Analyte loss during extraction. | Evaluate your sample preparation method for recovery. Consider a less harsh extraction method or a different SPE sorbent. |
| Matrix effects (ion suppression). | Dilute your sample or use a more effective cleanup method like SPE. An isotope-labeled internal standard can help compensate for matrix effects. |
Issue 2: High Background Noise or Interfering Peaks
Q: My chromatogram shows high background noise or peaks that interfere with the analyte peak. How can I resolve this?
A: High background and interferences can mask your analyte peak and affect quantification.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Contaminated Mobile Phase | Prepare fresh mobile phases. | Use high-purity solvents and additives (e.g., LC-MS grade). Filter mobile phases before use. |
| Dirty Ion Source | Inspect and clean the ion source. | Follow the manufacturer's instructions to clean the ion source components (e.g., capillary, skimmer). |
| Matrix Interferences | Improve sample cleanup. | Switch from protein precipitation to liquid-liquid extraction or solid-phase extraction for a cleaner sample. |
| Co-eluting Isomers | Optimize chromatographic separation. | Adjust the mobile phase gradient, flow rate, or try a different column chemistry to resolve interfering peaks. |
Issue 3: Poor Peak Shape (Tailing, Fronting, or Broadening)
Q: The peak for this compound has a poor shape. What could be the cause?
A: Peak shape is critical for accurate integration and quantification.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Column Overload | Inject a lower concentration. | Dilute your sample and re-inject. |
| Secondary Interactions with Column | Adjust mobile phase pH. | Add a small amount of formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase to improve peak shape. |
| Column Degradation | Replace the analytical column. | Columns have a finite lifetime. If performance degrades, replace it with a new one. |
| Inappropriate Injection Solvent | Match injection solvent to mobile phase. | Ideally, the injection solvent should be weaker than the initial mobile phase to ensure good peak focusing. |
Experimental Protocols
Suggested LC-MS/MS Starting Parameters
The following table provides a starting point for developing your LC-MS/MS method for this compound. Optimization will be necessary for your specific instrumentation and application.
| Parameter | Recommended Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Nebulizer Gas | Nitrogen, 3 Bar |
| Drying Gas | Nitrogen, 10 L/min |
Predicted MRM Transitions
Based on the structure of this compound, the primary fragmentation is expected to occur at the amide bond. The following are proposed MRM (Multiple Reaction Monitoring) transitions.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure | Collision Energy (eV) |
| 423.79 | 255.04 | [C₉H₅D₄ClF₃N]⁺ | 20-30 |
| 423.79 | 168.75 | [C₈H₅D₄O₂]⁺ | 25-35 |
Note: Collision energies are instrument-dependent and require optimization.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Logical relationship of mass spectrometry events.
Technical Support Center: Troubleshooting Poor Peak Shape for 4-Desacetamido-4-chloro Andarine-D4
This technical support guide is designed for researchers, scientists, and drug development professionals encountering poor peak shape during the analysis of 4-Desacetamido-4-chloro Andarine-D4. The following question-and-answer format directly addresses specific issues to help you troubleshoot and optimize your chromatographic method.
Frequently Asked Questions (FAQs)
Q1: What are the common types of poor peak shape observed in HPLC analysis?
A1: The most common forms of poor peak shape are peak tailing, where the latter half of the peak is drawn out, and peak fronting, where the initial part of the peak is sloped.[1][2] Other issues include split peaks and excessively broad peaks.[3] Ideally, chromatographic peaks should be symmetrical, resembling a Gaussian distribution, to ensure accurate quantification.
Q2: Why is my peak for this compound exhibiting tailing?
A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.[4][5] For a compound like this compound, which likely possesses basic or polar functional groups, these interactions can occur with acidic residual silanol (B1196071) groups on the surface of silica-based columns.[4][5] Other potential causes include column overload, a contaminated or degraded column, or an inappropriate mobile phase pH.[3][6]
Q3: What could be causing peak fronting for my analyte?
A3: Peak fronting is typically a result of column overload, where too much sample is injected, or a mismatch between the sample solvent and the mobile phase.[1][7] If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel through the column too quickly, leading to a distorted, fronting peak.[1][8] Physical issues with the column packing can also contribute to this problem.[1][9]
Q4: Can the mobile phase composition affect the peak shape of my compound?
A4: Absolutely. The mobile phase plays a critical role in achieving good peak shape.[10] The pH of the mobile phase can affect the ionization state of both the analyte and the stationary phase, influencing retention and peak symmetry.[11] The choice of organic modifier (e.g., acetonitrile (B52724) vs. methanol) and the use of buffers can also significantly impact peak shape by minimizing secondary interactions.[5][12]
Troubleshooting Guide
Should you encounter poor peak shape for this compound, consult the following table for potential causes and recommended solutions.
| Observed Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary Silanol Interactions: The analyte may be interacting with residual acidic silanols on the silica-based column.[4][5] | - Use a mobile phase with a low pH (e.g., containing 0.1% formic acid) to suppress the ionization of silanol groups. - Add a competitive base (e.g., triethylamine) to the mobile phase to block the active sites. - Employ an end-capped column or a column with a different stationary phase (e.g., a polar-embedded phase).[5] |
| Mobile Phase pH is Close to Analyte's pKa: This can lead to the presence of multiple ionization states of the analyte.[11] | - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. | |
| Column Overload: Injecting too high a concentration of the analyte.[13][6] | - Dilute the sample and reinject.[6] | |
| Column Contamination/Degradation: Accumulation of contaminants or degradation of the stationary phase.[3][14] | - Flush the column with a strong solvent. - If the problem persists, replace the column.[14] | |
| Peak Fronting | Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase.[1][15] | - Whenever possible, dissolve the sample in the mobile phase.[7] - If a stronger solvent is necessary for solubility, inject a smaller volume.[1] |
| Column Overload: Injecting too large a volume of the sample.[1][16] | - Reduce the injection volume.[1] | |
| Poorly Packed Column: Voids or channels in the column bed.[1][9] | - Perform a column performance test. If the packing is compromised, replace the column.[9] | |
| Split Peaks | Partial Column Blockage: A blocked inlet frit can distort the sample band.[17] | - Reverse the column and flush it to waste. - Use an in-line filter to prevent future blockages.[17] |
| Sample Solvent Effect: The sample solvent is not miscible with the mobile phase or is too strong.[7][8] | - Ensure the sample solvent is compatible with the mobile phase.[7] | |
| Broad Peaks | Extra-Column Volume: Excessive tubing length or diameter between the injector and the column, or between the column and the detector.[5] | - Use tubing with a smaller internal diameter and minimize its length.[5] |
| Column Deterioration: Loss of stationary phase or voids in the packing.[13] | - Replace the column.[13] |
Experimental Protocols
Below is a suggested starting HPLC-UV method for the analysis of this compound. This protocol can be optimized based on the troubleshooting guide above.
High-Performance Liquid Chromatography (HPLC) Method
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-9 min: 90% B
-
9-9.1 min: 90-10% B
-
9.1-12 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Detector Wavelength: 254 nm
-
Sample Diluent: Mobile Phase (50:50 Water:Acetonitrile with 0.1% Formic Acid)
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting poor peak shape.
Caption: Troubleshooting workflow for poor peak shape.
Caption: Factors influencing chromatographic peak shape.
References
- 1. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 2. chemtech-us.com [chemtech-us.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. benchchem.com [benchchem.com]
- 5. chromtech.com [chromtech.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. silicycle.com [silicycle.com]
- 8. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 13. mastelf.com [mastelf.com]
- 14. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 15. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. GC Troubleshooting—Fronting Peaks [restek.com]
- 17. chromatographyonline.com [chromatographyonline.com]
cross-talk between Andarine and 4-Desacetamido-4-chloro Andarine-D4
Technical Support Center: Andarine & Deuterated Analogs
Disclaimer: For research purposes only. Not for human use.
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing Andarine and its deuterated internal standards in analytical experiments. It provides troubleshooting advice and frequently asked questions to address potential issues, particularly focusing on analytical cross-talk.
Frequently Asked Questions (FAQs)
Q1: What is Andarine and its primary mechanism of action?
A1: Andarine (also known as S-4 or GTx-007) is a non-steroidal, orally bioavailable Selective Androgen Receptor Modulator (SARM). It functions as a partial agonist for the androgen receptor (AR), exhibiting tissue-selective activity. This selectivity allows it to promote anabolic effects in muscle and bone tissues while minimizing androgenic side effects in other tissues, such as the prostate.
Q2: What is 4-Desacetamido-4-chloro Andarine-D4 and why is it used?
A2: this compound is a stable isotope-labeled (deuterated) version of an Andarine analog. In quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), such compounds are used as internal standards (IS). An ideal IS mimics the chemical and physical properties of the analyte (Andarine), co-eluting during chromatography and experiencing similar ionization and matrix effects. This allows for accurate correction of signal variability during sample preparation and analysis, leading to more precise and accurate quantification.
Q3: What is "cross-talk" in the context of LC-MS/MS analysis of Andarine and its deuterated internal standard?
A3: Cross-talk, or isotopic interference, occurs when the signal from the analyte (Andarine) and the deuterated internal standard are not completely distinct. This can happen in two primary ways:
-
Forward Contribution: The natural isotopic abundance of elements (like ¹³C) in the Andarine molecule can contribute to the mass channel being monitored for the deuterated standard. This becomes more significant at high concentrations of Andarine.
-
Reverse Contribution: The deuterated internal standard may contain a small percentage of the unlabeled analyte as an impurity from its synthesis.
This interference can lead to non-linear calibration curves and biased quantitative results.
Q4: Can the position of deuterium (B1214612) labeling affect the experiment?
A4: Yes, the position and number of deuterium atoms are critical. Deuterium labels should be placed on positions that are not susceptible to hydrogen-deuterium (H-D) exchange with the solvent or during analysis. H-D exchange can diminish the mass difference between the analyte and the standard, compromising the assay. Furthermore, deuterium labeling can sometimes cause a slight shift in chromatographic retention time, known as the "isotope effect". While perfect co-elution is ideal, a small, consistent shift is often manageable.
Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of Andarine using a deuterated internal standard like this compound.
Guide 1: Poor Signal Intensity or No Peak Detected
| Potential Cause | Troubleshooting Step |
| Incorrect MS Settings | Verify that the mass spectrometer is set to the correct ionization mode (e.g., ESI positive or negative) and that the precursor and product ion transitions (MRM) for both Andarine and the IS are correct. Consult the tables below for typical values. |
| LC System Issues | Ensure mobile phase composition is correct and pumps are delivering the set flow rate. Check for leaks or blockages in the LC system. A sudden pressure drop or fluctuation can indicate a leak. |
| Sample Degradation | Andarine and its analogs can be susceptible to degradation. Prepare fresh samples and standards and store them appropriately (e.g., protected from light, at recommended temperatures). |
| Ion Source Contamination | A dirty ion source can lead to significant signal suppression. Follow the manufacturer's protocol for cleaning the ESI probe, capillary, and source optics. |
| Matrix Effects | Biological samples contain endogenous compounds that can co-elute with Andarine and suppress its ionization. Optimize the sample preparation method (e.g., SPE, LLE) to improve cleanup. Adjusting the chromatographic gradient may also help separate Andarine from interfering compounds. |
Guide 2: High Signal Variability or Poor Reproducibility
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting, especially for the internal standard. Automate sample preparation steps where possible to minimize human error. |
| Isotopic Cross-talk | At very high analyte concentrations, the isotopic contribution from Andarine to the IS channel can become significant. Assess the contribution by injecting a high-concentration standard of Andarine without the IS. If significant, the calibration model may need to be adjusted (e.g., using a non-linear fit) or the sample may need to be diluted. |
| H-D Exchange | If the deuterium label is on an exchangeable site, signal intensity of the IS may decrease over time. This can be checked by incubating the IS in the mobile phase for varying durations before injection. If exchange is confirmed, a different deuterated standard with labels on stable positions is required. |
| Autosampler Carryover | Residual sample from a high-concentration injection can be carried over to the next, causing artificially high results in subsequent low-concentration samples. Optimize the needle wash protocol by using a strong organic solvent and increasing the wash volume or duration. |
Guide 3: Shift in Retention Time
| Potential Cause | Troubleshooting Step |
| Column Degradation | Over time, the stationary phase of the LC column can degrade, leading to shifts in retention time. This is often preceded by peak broadening or splitting. Replace the column if performance does not improve after a cleaning cycle. |
| Mobile Phase Issues | An incorrectly prepared mobile phase (wrong pH or composition) can cause significant retention time shifts. Prepare fresh mobile phases and ensure thorough mixing. Microbial growth in aqueous mobile phases can also be a cause. |
| Temperature Fluctuation | Inconsistent column temperature can lead to retention time variability. Ensure the column oven is set to the correct temperature and is stable. |
| Chromatographic Isotope Effect | A small, consistent shift in retention time between the analyte and its deuterated IS is normal. However, if this separation becomes inconsistent, it may point to other chromatographic issues that need to be addressed. |
Data Presentation & Experimental Protocols
Table 1: Example LC-MS/MS Parameters for Andarine Quantification
Note: These are example parameters and must be optimized for the specific instrument and experimental conditions.
| Parameter | Setting |
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |
| Gradient | Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Andarine MRM Transition (Q1/Q3) | 442.1 -> 255.1 |
| Andarine-D4 MRM Transition (Q1/Q3) | 446.1 -> 259.1 |
| Collision Energy | Optimize instrument-specifically (typically 15-30 eV) |
Protocol 1: Sample Preparation from Serum/Plasma
-
Aliquoting: Pipette 100 µL of serum/plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the working solution of this compound (e.g., at 50 ng/mL) to each sample, blank, and calibration standard. Vortex briefly.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at
Technical Support Center: 4-Desacetamido-4-chloro Andarine-D4 Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of 4-Desacetamido-4-chloro Andarine-D4 during extraction procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound, leading to low recovery or impure samples.
Issue 1: Low Recovery of this compound in Liquid-Liquid Extraction (LLE)
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice | This compound is a lipophilic compound. Ensure you are using a water-immiscible, non-polar organic solvent such as ethyl acetate (B1210297), diethyl ether, or dichloromethane (B109758) for the extraction. The principle of "like dissolves like" is key to effective partitioning.[1] |
| Incorrect pH of Aqueous Phase | The pH of the aqueous sample can significantly impact the charge state of the analyte and its solubility in the organic phase.[2][3] Experiment with adjusting the pH of your sample matrix. For non-polar compounds, a neutral or slightly basic pH may improve partitioning into the organic layer. |
| Insufficient Mixing/Agitation | To maximize the surface area for analyte transfer between the aqueous and organic phases, ensure thorough mixing.[1] Invert the separatory funnel multiple times, venting frequently to release pressure. However, overly vigorous shaking can lead to emulsion formation.[4][5] |
| Emulsion Formation | Emulsions at the interface between the aqueous and organic layers can trap the analyte, leading to poor recovery.[5] To break an emulsion, try the following: • Add a small amount of brine (saturated NaCl solution). • Gently swirl the separatory funnel instead of vigorous shaking.[5] • Centrifuge the mixture at a low speed.[1] • Pass the mixture through a glass wool plug.[1] |
| Incomplete Phase Separation | Allow sufficient time for the two phases to separate completely before collecting the organic layer.[1] Ensure the separatory funnel is left undisturbed during this time. |
Issue 2: Low Recovery of this compound in Solid-Phase Extraction (SPE)
| Potential Cause | Troubleshooting Steps |
| Incorrect Sorbent Selection | For a non-polar compound like this compound, a non-polar stationary phase such as C8 or C18 is recommended for reversed-phase SPE. |
| Improper Column Conditioning | Ensure the SPE cartridge is properly conditioned with the appropriate solvents (typically methanol (B129727) followed by water or buffer) to activate the stationary phase. Insufficient conditioning can lead to poor retention of the analyte. |
| Sample Solvent Too Strong | If the sample is dissolved in a solvent that is too non-polar, the analyte may not be retained on the sorbent.[1] Consider diluting the sample with a more polar, miscible solvent. |
| Wash Solvent Too Strong | The wash solvent may be prematurely eluting the analyte. Use a more polar wash solvent to remove interferences without affecting the analyte.[1] |
| Elution Solvent Too Weak | The elution solvent may not be strong enough to desorb the analyte from the sorbent.[1] Use a more non-polar solvent for elution, such as acetonitrile (B52724), methanol, or a mixture of these with a small amount of a weaker solvent. |
| Analyte Breakthrough | This can occur if the sample is loaded too quickly or if the cartridge is overloaded. Ensure a slow and steady flow rate during sample loading. If overloading is suspected, use a larger SPE cartridge or reduce the sample volume. |
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its extraction?
A1: this compound is a deuterated analog of a selective androgen receptor modulator (SARM). Its key properties influencing extraction are:
-
Lipophilicity: As a non-polar and lipophilic compound, it has a high affinity for non-polar organic solvents. This is a critical factor in selecting the appropriate extraction solvent for LLE or the stationary and mobile phases for SPE.
-
Molecular Weight: The molecular weight is approximately 422.78 g/mol .
-
Deuteration: The presence of deuterium (B1214612) atoms does not significantly alter its chemical properties for extraction but is critical for its use as an internal standard in mass spectrometry-based quantification.
Q2: Which extraction methods are most suitable for this compound?
A2: Given its non-polar nature, the most common and effective extraction methods include:
-
Liquid-Liquid Extraction (LLE): This method utilizes a non-polar solvent to partition the analyte from a more polar sample matrix.
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent, typically a non-polar stationary phase like C18, to retain the analyte while polar impurities are washed away.
Q3: How can I prevent the loss of this compound during solvent evaporation?
A3: To prevent loss during the solvent evaporation step, which is common with compounds that can be semi-volatile, consider the following:
-
Use a gentle stream of nitrogen gas at room temperature for concentration.
-
If using a rotary evaporator, carefully control the temperature and vacuum.
-
Avoid evaporating the solvent to complete dryness. It is often better to leave a small amount of solvent and perform a quantitative transfer.[4]
Q4: What are potential sources of impurities during the extraction of this compound?
A4: Impurities can be introduced from various sources, including:
-
Reagents and Solvents: Use high-purity solvents and reagents to avoid introducing contaminants.
-
Sample Matrix: Biological samples contain numerous endogenous compounds that can co-extract with the analyte.
-
Degradation: The compound may degrade due to exposure to harsh pH conditions, high temperatures, or light.
-
Starting Materials and Byproducts: Incompletely reacted starting materials or byproducts from the synthesis of the compound can be present.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from an Aqueous Matrix
-
Sample Preparation: To 1 mL of the aqueous sample, add an appropriate amount of an internal standard if necessary. Adjust the pH to neutral or slightly basic (pH 7-8) using a suitable buffer or a dilute solution of NaOH.
-
Extraction:
-
Add 3 mL of ethyl acetate to the sample in a suitable tube.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 x g for 5 minutes to separate the phases.
-
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Re-extraction: To maximize recovery, repeat the extraction (steps 2 and 3) on the remaining aqueous layer with a fresh 3 mL of ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS).
Protocol 2: Solid-Phase Extraction (SPE) of this compound from a Biological Fluid
-
Sample Pre-treatment: Centrifuge the biological fluid (e.g., plasma, urine) to remove particulates. Dilute the sample 1:1 with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
SPE Cartridge Conditioning:
-
Wash a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar impurities.
-
Wash the cartridge with 3 mL of a weak organic solvent mixture (e.g., 20% methanol in water) to remove less polar impurities.
-
-
Elution: Elute the this compound from the cartridge with 2 mL of methanol or acetonitrile into a clean collection tube.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.
Visualizations
Caption: Troubleshooting workflow for low recovery in LLE.
Caption: Standard workflow for a solid-phase extraction procedure.
References
- 1. Current trends in sample preparation by solid-phase extraction techniques for the determination of antibiotic residues in foodstuffs: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination of quadruple isotope dilution strategy and dispersive solid phase extraction method for accurate quantification of selected steroid hormones - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. norlab.com [norlab.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. Overcoming Matrix Effects in the Analysis of Lipophilic Compounds - Anapharm [anapharmbioanalytics.com]
Technical Support Center: Troubleshooting Deuterated Internal Standard Methods
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using deuterated internal standards in analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My quantitative results are inconsistent and inaccurate. What are the common causes?
A1: Inconsistent and inaccurate results when using a deuterated internal standard can stem from several factors. The most frequent issues include:
-
Lack of Co-elution: The analyte and the deuterated internal standard (IS) may have slightly different retention times.[1]
-
Isotopic or Chemical Impurities: The deuterated standard may contain the unlabeled analyte or other impurities.[1][2]
-
Isotopic Exchange: Deuterium (B1214612) atoms on the internal standard can be replaced by hydrogen atoms from the sample matrix or solvent.[1][3]
-
Differential Matrix Effects: The analyte and the IS can experience different levels of ion suppression or enhancement from the sample matrix.[1][3]
-
Variable Extraction Recovery: The efficiency of the extraction process may differ between the analyte and the IS.[3]
Q2: Why is my deuterated internal standard eluting at a different retention time than my analyte?
A2: This phenomenon, known as the "deuterium isotope effect," is often observed in reversed-phase chromatography. The substitution of hydrogen with the heavier deuterium isotope can slightly alter the molecule's physicochemical properties, leading to a small shift in retention time, where the deuterated compound often elutes slightly earlier.[1][3] This can lead to differential matrix effects, where the analyte and internal standard are exposed to varying degrees of ion suppression or enhancement, ultimately compromising analytical accuracy.[1][4]
Troubleshooting Steps:
-
Chromatographic Method Optimization: Adjusting the mobile phase composition, gradient profile, or temperature may help improve co-elution.[3]
-
Use a Lower Resolution Column: In some cases, a column with lower resolving power can ensure the analyte and internal standard elute as a single, co-eluting peak.[1][5]
-
Consider Alternative Isotopes: If chromatographic separation persists, using a standard labeled with ¹³C or ¹⁵N can be a solution as they are less prone to chromatographic shifts.[5][6]
Q3: I suspect my deuterated internal standard is losing its deuterium label. How can I confirm this and what can I do?
A3: The loss of deuterium atoms, or isotopic exchange, can occur, particularly if the labels are in chemically labile positions (e.g., on heteroatoms like -OH or -NH, or on carbons adjacent to carbonyl groups).[1][3] This back-exchange can be catalyzed by acidic or basic conditions.[3]
Experimental Protocol: Assessing Isotopic Stability
-
Prepare Two Sample Sets:
-
Set A (Control): Spike the deuterated internal standard into a clean solvent.
-
Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).[1]
-
-
Incubate: Incubate both sets under the same conditions as your analytical method (time, temperature, pH).[1]
-
Process and Analyze: Process the samples using your standard extraction procedure and analyze them by LC-MS/MS.[1]
-
Evaluate: Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A.[1] A significant increase suggests H/D back-exchange is occurring.[1] For instance, one study observed a 28% increase in the non-labeled compound after incubating a deuterated compound in plasma for one hour.[1][2]
Solutions:
-
Label Position: Ensure the deuterium labels are on stable, non-exchangeable positions of the molecule.[1]
-
pH Control: Avoid storing or processing samples in highly acidic or basic solutions unless stability has been confirmed.[2][3]
Q4: How can I determine if differential matrix effects are impacting my results?
A4: Even with perfect co-elution, the analyte and the deuterated internal standard can be affected differently by matrix components, leading to inaccurate quantification.[1] Studies have shown that matrix effects on an analyte and its deuterated IS can differ by 26% or more in matrices like plasma and urine.[1][2]
Experimental Protocol: Matrix Effect Evaluation
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard in a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Data Presentation: Hypothetical Matrix Effect & Recovery Data
| Sample Set | Analyte Peak Area | IS Peak Area | Matrix Effect (%) | Recovery (%) |
| Set A (Neat) | 1,200,000 | 1,500,000 | - | - |
| Set B (Post-Spike) | 840,000 | 1,350,000 | Analyte: 70% | - |
| IS: 90% | ||||
| Set C (Pre-Spike) | 798,000 | 1,215,000 | - | Analyte: 95% |
| IS: 90% |
In this example, the analyte experiences more significant ion suppression (30%) than the internal standard (10%), which would lead to an overestimation of the analyte concentration.
Q5: My deuterated internal standard appears to be contaminated with the unlabeled analyte. How can I check for this?
A5: The presence of unlabeled analyte in the deuterated IS is a common purity issue that can lead to an overestimation of the analyte's concentration, particularly at low levels.[2][3]
Experimental Protocol: Assessing Contribution from Internal Standard
-
Prepare a Blank Sample: Use a matrix sample that is known to not contain the analyte.
-
Spike with Internal Standard: Add the deuterated internal standard at the concentration used in your assay.
-
Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.
-
Evaluate the Response: The response for the unlabeled analyte should ideally be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte. A higher response indicates significant contamination of the IS.
Visualized Workflows and Logical Relationships
Caption: A logical workflow for troubleshooting inaccurate quantitative results.
Caption: Impact of internal standard purity on assay accuracy.
References
minimizing ion suppression for Andarine and its internal standard
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the quantitative analysis of Andarine and its internal standard using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem when analyzing Andarine?
A: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, such as Andarine, in the mass spectrometer's ion source.[1][2][3] This phenomenon is caused by co-eluting compounds from the sample matrix (e.g., plasma, urine) that compete with the analyte for ionization.[3][4] The result is a decreased signal intensity, which can lead to compromised quantification accuracy, poor precision, and a higher limit of detection, ultimately affecting the reliability of experimental results.[1][2][5]
Q2: How can I detect if ion suppression is affecting my Andarine analysis?
A: The most direct method to identify ion suppression is a post-column infusion experiment . In this setup, a constant flow of Andarine solution is introduced into the mobile phase stream after the analytical column but before the mass spectrometer. When a blank matrix sample is injected, any dip in the stable baseline signal of Andarine indicates that components from the matrix are eluting from the column and suppressing the analyte's ionization.[5] Indirectly, you may suspect ion suppression if you observe a gradual decrease in sensitivity, inconsistent results, or high variability (%RSD) in your quality control samples over a series of injections.[2][5]
Q3: My internal standard (IS) signal is inconsistent. Is this related to ion suppression?
A: Yes, inconsistent internal standard signals are a strong indicator of matrix effects, including ion suppression.[5] Like the analyte, the IS is susceptible to ionization suppression from co-eluting matrix components. The ideal way to compensate for this is to use a stable isotope-labeled (SIL) internal standard of Andarine (e.g., deuterated Andarine). A SIL-IS co-elutes with Andarine and experiences nearly identical suppression effects, allowing the analyte-to-IS ratio to remain constant and ensuring accurate quantification.[4] If a non-isotopic compound is used as the IS (e.g., Ostarine for Andarine analysis[6]), its chromatographic and ionization behavior might differ slightly, potentially leading to incomplete correction for matrix effects.
Q4: What are the most effective sample preparation techniques to reduce matrix effects for Andarine?
A: Effective sample preparation is the most critical step in minimizing ion suppression.[1][4] While simple methods like Protein Precipitation (PPT) are fast, they are often less effective at removing endogenous matrix components like phospholipids, which are major contributors to ion suppression.[1][7][8] More robust techniques are highly recommended:
-
Solid-Phase Extraction (SPE): Offers superior cleanup by selectively isolating Andarine while removing a significant portion of interfering matrix components.[4][5][7]
-
Liquid-Liquid Extraction (LLE): Another effective technique for removing interferences and reducing ion suppression.[5][7]
A comparison of these techniques is summarized in the table below.
Q5: Can I minimize ion suppression by changing my LC method?
A: Absolutely. Optimizing chromatographic conditions is a key strategy to separate Andarine and its internal standard from the regions where matrix components cause ion suppression.[1][4][7] Consider the following adjustments:
-
Improve Separation: Modify the mobile phase gradient to better resolve the analyte peak from early-eluting, highly suppressing compounds like phospholipids.[4]
-
Change Stationary Phase: Using a column with a different selectivity, such as a biphenyl (B1667301) phase, can enhance the retention and separation of aromatic compounds like Andarine from matrix interferences.[9]
-
Use Microflow LC: Reducing the mobile phase flow rate can improve ionization efficiency and make the analysis more tolerant to non-volatile species in the sample matrix.[1][3]
Q6: Are there any instrument-level adjustments I can make to mitigate ion suppression?
A: Yes, adjustments to the mass spectrometer's ion source can help. Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than Electrospray Ionization (ESI) and can be a viable alternative.[2][3] If you must use ESI, switching the polarity can sometimes be effective. For example, operating in negative ion mode may reduce the number of co-eluting interferences that are ionized, assuming Andarine can be detected with sufficient sensitivity in this mode.[2][7] A published method for Andarine successfully utilized a negative electrospray ionization source (ESI-).[6][10]
Troubleshooting Guide
Use this guide to diagnose and resolve common issues related to ion suppression in Andarine analysis.
Caption: A troubleshooting workflow for diagnosing and resolving ion suppression.
Data & Protocols
Data Presentation
Table 1: Comparison of Common Sample Preparation Techniques
| Technique | Pros | Cons | Recommendation for Andarine |
| Protein Precipitation (PPT) | Fast, simple, inexpensive.[6] | Prone to significant matrix effects; does not effectively remove phospholipids.[1][7][8] | Use with caution; best for initial screening. Expect and evaluate matrix effects. |
| Liquid-Liquid Extraction (LLE) | Good removal of salts and polar interferences. | Can be labor-intensive and require large solvent volumes. | Recommended for improved cleanliness over PPT.[5][7] |
| Solid-Phase Extraction (SPE) | Excellent for removing interferences; high analyte recovery and concentration.[1][4][5] | Higher cost and requires method development. | Highly Recommended for robust, validated assays requiring minimal ion suppression.[5][7] |
Table 2: Example LC-MS/MS Method Parameters for Andarine in Rat Serum (Adapted from Miklos et al., Farmacia, 2019)[6][10]
| Parameter | Setting |
| Sample Preparation | Protein Precipitation (Acetonitrile) |
| LC Column | Reverse Phase |
| Mobile Phase | Methanol and 10 mM ammonium (B1175870) formate (B1220265) solution (75:25, v/v) |
| Ionization Source | Negative Electrospray Ionization (ESI-) |
| Internal Standard | Ostarine (10 µg/mL) |
| Andarine Precursor Ion (m/z) | 440.10 |
| Andarine Fragment Ions (m/z) | 289.05, 261.05, 205.05, 150.05, 107.05 |
| Collision Energy | 32 V |
| Concentration Range | 50 - 10000 ng/mL |
Note: This protocol uses protein precipitation and a non-isotopic internal standard. While validated in the study, implementing more rigorous sample preparation (SPE) and a SIL-IS is recommended to further minimize the risk of ion suppression.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression
This protocol helps visualize chromatographic regions where matrix components suppress the Andarine signal.
-
System Setup:
-
Prepare the LC-MS/MS system as you would for a standard analysis.
-
Prepare a stock solution of Andarine in a suitable solvent (e.g., methanol).
-
Use a syringe pump to continuously deliver the Andarine solution at a low flow rate (e.g., 10 µL/min).
-
Connect the syringe pump output to the LC flow path using a T-fitting placed between the analytical column and the MS ion source.
-
-
Procedure:
-
Begin the syringe pump infusion and allow the MS signal for Andarine to stabilize, establishing a consistent baseline.
-
Inject a blank solvent sample (e.g., mobile phase) to confirm the stability of the baseline.
-
Inject an extracted blank matrix sample (a sample prepared using the same procedure as your study samples, but without the analyte or IS).
-
Monitor the Andarine signal throughout the chromatographic run.
-
-
Interpretation:
-
A stable, flat baseline indicates no ion suppression.
-
A significant drop in the baseline signal indicates that one or more components are eluting from the column at that retention time and causing ion suppression. Compare this time with the retention time of Andarine in your standard method to determine if co-elution is an issue.
-
Caption: Schematic of a post-column infusion experimental setup.
References
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. providiongroup.com [providiongroup.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. longdom.org [longdom.org]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. youtube.com [youtube.com]
- 10. farmaciajournal.com [farmaciajournal.com]
stability issues with 4-Desacetamido-4-chloro Andarine-D4 in solution
Disclaimer: 4-Desacetamido-4-chloro Andarine-D4 is a highly specific research compound, and as such, there is limited publicly available stability data. The following troubleshooting guides and FAQs have been compiled based on the known properties of the parent compound, Andarine (S-4), other Selective Androgen Receptor Modulators (SARMs), and general principles of small molecule stability. This information is intended to serve as a guideline for researchers and should be supplemented with experiment-specific observations.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation or cloudiness in solution upon preparation or storage. | 1. Poor Solubility: The compound may have low solubility in the chosen solvent, especially aqueous-based solutions.[1][2] 2. Supersaturation: The solution may be supersaturated, leading to precipitation over time, especially at lower temperatures.[2] 3. Solvent Evaporation: Partial evaporation of the solvent can increase the compound's concentration, leading to precipitation. | 1. Verify Solvent Compatibility: Use recommended solvents like DMSO or Ethanol for stock solutions.[1] For aqueous dilutions, consider a co-solvent system (e.g., DMSO, PEG300).[1][2] 2. Gentle Warming & Sonication: Use a water bath and sonication to aid dissolution.[2] 3. Prepare Fresh Solutions: For optimal results, prepare working solutions fresh before each experiment.[1][2][3] 4. Store Properly: Ensure vials are tightly sealed to prevent solvent evaporation. |
| Inconsistent or weaker-than-expected experimental results. | 1. Compound Degradation: The compound may have degraded due to improper storage or handling.[1][3] 2. Inaccurate Dosing: Errors in weighing or dilution can lead to incorrect concentrations.[1] 3. Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can degrade the compound.[1] | 1. Verify Storage Conditions: Store the solid compound in a cool, dark, and dry place.[1][3] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended.[1][3] 2. Aliquot Stock Solutions: Prepare single-use aliquots of stock solutions to avoid repeated freeze-thaw cycles.[1] 3. Perform Quality Control: Periodically check the purity and concentration of your stock solution using analytical methods like HPLC. |
| Discoloration (e.g., yellowing) of the solution or solid compound. | 1. Oxidation: Exposure to air (oxygen) can cause oxidative degradation.[4][5] 2. Photodegradation: Exposure to light, especially UV light, can lead to the breakdown of the compound.[3][5] 3. Hydrolysis: Reaction with water/moisture, potentially accelerated by non-neutral pH.[3][4][5] | 1. Inert Atmosphere: For long-term storage of the solid, consider storing under an inert gas like argon.[1] 2. Protect from Light: Store in amber vials or wrap containers in foil to protect from light.[3][6] 3. Control pH: Use buffered solutions where appropriate to maintain a stable pH.[5] 4. Use High-Purity Solvents: Ensure solvents are anhydrous and free of contaminants.[2] |
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dark, and dry environment. Refrigeration at 2-8°C or freezing at -20°C is recommended to minimize degradation.[1][3] Protecting the compound from light and moisture is crucial.[1][3]
Q2: Should I store the compound as a solid or in solution?
A2: For long-term storage, it is best to keep the compound in its solid (powder) form.[3] Solutions are more susceptible to degradation. If you need to store solutions, prepare concentrated stocks in a suitable organic solvent like DMSO, store them in single-use aliquots at -20°C, and protect them from light.[1][3]
Q3: How do factors like light, temperature, and pH affect the stability of this compound in solution?
A3:
-
Light: Similar to Andarine, this compound is likely sensitive to light. Exposure to UV and even strong ambient light can cause photodegradation.[3][5]
-
Temperature: Higher temperatures accelerate chemical degradation, including hydrolysis and oxidation.[5][7]
-
pH: Extreme pH conditions (highly acidic or basic) can catalyze the hydrolysis of functional groups within the molecule.[4][7]
Solution Preparation and Usage
Q4: What are the best solvents for dissolving this compound?
A4: Based on its parent compound, Andarine, high solubility is expected in organic solvents like DMSO and ethanol.[1] It is likely to have very low solubility in water.[1][2]
Q5: My compound is precipitating when I dilute my DMSO stock with an aqueous buffer. What should I do?
A5: This is a common issue known as "crashing out." It occurs when a compound that is soluble in an organic solvent is introduced into an aqueous solution where it is poorly soluble.[1] To prevent this, you can try slowly adding the aqueous buffer to the DMSO stock while vortexing.[2] For in vivo studies, using a co-solvent system (e.g., a mixture of DMSO, PEG300, and a surfactant like Tween 80) is often necessary to maintain solubility.[1][2]
Q6: How often should I prepare fresh solutions for my experiments?
A6: To ensure the highest accuracy and reproducibility of your results, it is strongly recommended to prepare fresh working dilutions for each experiment.[1][2][3] Stock solutions in DMSO, when stored properly in aliquots at -20°C, may be stable for several weeks, but their stability should be verified.[1]
Experimental Protocols
Protocol: Forced Degradation Study for Stability Assessment
A forced degradation study is essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[8][9][10] This protocol outlines a general procedure.
Objective: To identify potential degradation pathways and products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Calibrated pH meter
-
HPLC-UV/MS system
-
Photostability chamber
-
Temperature-controlled oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions. A control sample, protected from stress, should be analyzed concurrently. The goal is to achieve 5-20% degradation.[11][12]
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for a predetermined time (e.g., 2, 6, 12, 24 hours). Neutralize with an equivalent amount of base before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature, monitoring at regular intervals (e.g., 30 min, 1, 2, 4 hours). Neutralize with an equivalent amount of acid before analysis.
-
Oxidation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for a set period (e.g., 24 hours).
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at an elevated temperature (e.g., 70°C) for a set period (e.g., 48 hours).
-
Photodegradation: Expose an aliquot to a light source according to ICH Q1B guidelines. A dark control should be run in parallel.
-
-
Sample Analysis:
-
Data Evaluation:
-
Calculate the percentage of degradation for each condition.
-
Assess the peak purity of the parent compound to ensure the analytical method can resolve it from its degradants.
-
Characterize the major degradation products.
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Generalized signaling pathway for a Selective Androgen Receptor Modulator (SARM).
Caption: Logical workflow for troubleshooting solution stability issues.
Caption: Experimental workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical vs. Physical Stability of Formulations [microtrac.com]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. S4 (ANDARINE) - Biowell Labs [biowell-labs.pl]
- 7. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 8. biopharminternational.com [biopharminternational.com]
- 9. biopharmaspec.com [biopharmaspec.com]
- 10. pharmtech.com [pharmtech.com]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 14. Advances in SARMs anti-doping analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
dealing with co-eluting interferences in Andarine analysis
Welcome to the technical support center for the analysis of Andarine (B1667391) (S-4). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analytical workflow, with a particular focus on dealing with co-eluting interferences.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in Andarine analysis?
A1: The most significant sources of interference in Andarine analysis arise from its own metabolites. Andarine undergoes extensive metabolism in the body, leading to a variety of related compounds that can co-elute during chromatographic separation. The main metabolic pathways include desacetylation, hydroxylation, and dephenylation.[1][2] Furthermore, Andarine and its metabolites are often excreted as glucuronide and sulfate (B86663) conjugates, which can interfere with the analysis of the parent compound if not properly addressed during sample preparation.[1][2] Endogenous compounds in biological matrices such as urine or serum can also pose a challenge.
Q2: Which analytical technique is most suitable for Andarine analysis?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the detection and quantification of Andarine and its metabolites.[1][2] This technique offers high sensitivity and selectivity, which is crucial for distinguishing Andarine from co-eluting interferences. Gas chromatography-mass spectrometry (GC-MS) is generally less suitable due to the poor chromatographic properties of Andarine and its metabolites, which often require derivatization that can be incomplete.[1]
Q3: Why is enzymatic hydrolysis recommended for urine sample preparation in Andarine analysis?
A3: A significant portion of Andarine and its metabolites are excreted in urine as glucuronide and sulfate conjugates.[1][2] To accurately quantify the total amount of Andarine and its metabolites, enzymatic hydrolysis with β-glucuronidase and sulfatase is often necessary to cleave these conjugates and release the free forms of the analytes prior to extraction and analysis. Analysis of the total fraction after deconjugation is often preferred for a longer detection window.[1]
Q4: What are the key challenges when developing an LC-MS/MS method for Andarine?
A4: The primary challenges include:
-
Chromatographic resolution: Achieving baseline separation of Andarine from its structurally similar and isobaric metabolites.
-
Matrix effects: Ion suppression or enhancement from endogenous components in the biological matrix can affect the accuracy and precision of quantification.
-
Analyte stability: Ensuring the stability of Andarine and its metabolites throughout the sample collection, storage, and preparation process.
-
Lack of certified reference materials: The availability of certified reference standards for all of Andarine's metabolites can be limited, making positive identification and accurate quantification challenging.
Troubleshooting Guides
Issue 1: Poor peak shape or peak splitting for Andarine.
| Possible Cause | Troubleshooting Step |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure Andarine is in a single ionic state. A slightly acidic mobile phase (e.g., with 0.1% formic acid) is commonly used. |
| Column Contamination or Degradation | Wash the column with a strong solvent or replace the column if necessary. |
| Sample Solvent Incompatibility | Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase. |
Issue 2: Suspected co-elution of an interference with the Andarine peak.
| Possible Cause | Troubleshooting Step |
| Inadequate Chromatographic Separation | 1. Optimize the gradient: Decrease the ramp rate of the mobile phase gradient to improve separation. 2. Change the stationary phase: Use a column with a different chemistry (e.g., phenyl-hexyl instead of C18) to alter selectivity. 3. Adjust mobile phase composition: Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) or additives. |
| Isobaric Interference (same mass) | 1. High-resolution mass spectrometry (HRMS): Use a high-resolution mass spectrometer to differentiate between compounds with the same nominal mass but different elemental compositions. 2. Ion mobility spectrometry (IMS): If available, IMS can separate ions based on their size and shape, providing an additional dimension of separation for isobaric compounds. |
| In-source Fragmentation of Metabolites | If analyzing conjugated metabolites, they can sometimes fragment back to the parent drug in the mass spectrometer's source. Optimize the source conditions (e.g., cone voltage) to minimize in-source fragmentation. |
Issue 3: Low recovery of Andarine during sample preparation.
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | 1. Optimize SPE: Ensure the correct sorbent, wash, and elution solvents are used for the solid-phase extraction (SPE) protocol. 2. Optimize LLE: Adjust the pH of the sample and the choice of extraction solvent for liquid-liquid extraction (LLE). |
| Incomplete Enzymatic Hydrolysis | Increase the incubation time or the amount of β-glucuronidase/sulfatase enzyme. Ensure optimal pH and temperature for the enzymatic reaction. |
| Analyte Degradation | Minimize sample processing time and keep samples at a low temperature. Investigate the stability of Andarine in the matrix under the storage and processing conditions. |
Quantitative Data Summary
The following tables provide a summary of typical parameters used in LC-MS/MS methods for Andarine analysis.
Table 1: Example LC-MS/MS Parameters for Andarine Analysis
| Parameter | Specification |
| LC Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol (B129727) |
| Gradient | Optimized for separation of Andarine and metabolites |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative |
| MS/MS Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) |
Table 2: Example SRM Transitions for Andarine and a Key Metabolite
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Andarine | 442.1 | 275.1, 357.1 | Optimized for instrument |
| Desacetylhydroxy-Andarine | 418.1 | 259.1, 313.1 | Optimized for instrument |
Note: The optimal collision energies are instrument-dependent and should be determined empirically.
Table 3: Comparison of Sample Preparation Techniques for Andarine
| Technique | Principle | Advantages | Disadvantages | Typical Recovery |
| Protein Precipitation | Protein removal by addition of an organic solvent. | Simple, fast, and inexpensive. | Less clean extract, potential for significant matrix effects. | >85% |
| Liquid-Liquid Extraction (LLE) | Separation based on differential solubility in two immiscible liquids. | Cleaner extracts than protein precipitation. | More labor-intensive and uses larger volumes of organic solvents. | 80-95% |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Provides the cleanest extracts, reducing matrix effects. | More expensive and requires method development. | >90% |
Experimental Protocols
Protocol 1: Extraction of Andarine and its Metabolites from Urine using SPE
-
Sample Pre-treatment: To 1 mL of urine, add an internal standard. Add 1 mL of acetate (B1210297) buffer (pH 5.2) and 50 µL of β-glucuronidase/sulfatase from Helix pomatia.
-
Hydrolysis: Incubate the sample at 50°C for 2 hours.
-
SPE Column Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the hydrolyzed sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 20% methanol in water.
-
Elution: Elute the analytes with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Andarine
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Program:
-
0-1 min: 10% B
-
1-8 min: Ramp to 90% B
-
8-9 min: Hold at 90% B
-
9.1-12 min: Return to 10% B and equilibrate
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MS/MS Detection: Monitor the SRM transitions for Andarine and its metabolites as determined during method development (see Table 2 for examples).
Visualizations
Caption: Workflow for Andarine analysis in urine.
Caption: Simplified Andarine signaling pathway.
References
calibration curve problems with 4-Desacetamido-4-chloro Andarine-D4
Technical Support Center: 4-Desacetamido-4-chloro Andarine-D4
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the use of this deuterated internal standard in analytical assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during the development and validation of analytical methods using this compound, particularly focusing on calibration curve issues.
Issue 1: Poor Calibration Curve Linearity (R² value < 0.99)
-
Question: My calibration curve for the analyte, when using this compound as an internal standard, has a coefficient of determination (R²) below 0.99. What are the potential causes and how can I troubleshoot this?
-
Answer: A low R² value indicates that the relationship between the concentration and the instrument response is not consistently linear. This can be caused by a variety of factors, including issues with the internal standard, sample preparation, chromatographic conditions, or the mass spectrometer.
-
Troubleshooting Guide:
-
Verify Internal Standard (IS) Concentration and Purity: An error in the concentration of the IS stock solution will introduce a systematic bias across the entire curve.[1] Ensure the IS was accurately weighed and diluted. Check the Certificate of Analysis to confirm its chemical and isotopic purity.[2]
-
Assess Analyte and IS Co-elution: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[2] If the analyte and IS do not co-elute, they may experience different levels of ion suppression or enhancement from the sample matrix, leading to poor linearity.[2] Overlay the chromatograms of the analyte and the IS to confirm they elute together.
-
Investigate Matrix Effects: Differential matrix effects can occur even with co-elution, where matrix components suppress or enhance the ionization of the analyte and IS to different extents.[2] This is a common issue in complex biological matrices like plasma or urine.[2]
-
Check for Contamination and Carryover: Inject a blank solvent after the highest concentration standard to check for carryover, which can artificially inflate the response of subsequent, lower-concentration standards.[1]
-
Evaluate Detector Saturation: At very high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response at the upper end of the calibration range. If the curve is flattening at high concentrations, consider lowering the upper limit of quantification (ULOQ) or diluting the samples.
-
Review Integration Parameters: Ensure that the peak integration is consistent and accurate for both the analyte and the internal standard across all calibration points.
-
Issue 2: Inaccurate Back-Calculation of Calibrators
-
Question: My calibration curve has a good R² value (e.g., > 0.995), but the back-calculated concentrations of my low or high calibrators are outside the acceptable range (typically ±15% of the nominal value, ±20% for the LLOQ). Why is this happening?
-
Answer: This issue often points to an inappropriate regression model or weighting factor being applied to the calibration curve. It can also be caused by problems at the extremes of the concentration range.
-
Troubleshooting Guide:
-
Apply Appropriate Curve Weighting: Bioanalytical calibration curves often exhibit heteroscedasticity, meaning the variance of the data points increases with concentration.[3] An unweighted linear regression gives equal importance to all points, which can lead to significant inaccuracy at the lower end of the curve.[3] Apply a weighting factor, such as 1/x or 1/x², to give more weight to the lower concentration points and improve accuracy.
-
Examine Residual Plots: A residual plot shows the difference between the actual and predicted values at each concentration. A random scatter of points around the zero line indicates a good fit.[4] Patterns in the residual plot can reveal that the chosen regression model is not appropriate for the data.[4]
-
Assess LLOQ and ULOQ: The Lower Limit of Quantification (LLOQ) may have poor accuracy due to low signal-to-noise or significant matrix effects. The Upper Limit of Quantification (ULOQ) may be inaccurate due to detector saturation or solubility issues.[4] Ensure these limits are appropriately defined and validated.
-
Prepare Fresh Calibrators: Errors in the preparation of the highest or lowest concentration standards can skew the ends of the curve. Prepare fresh calibration standards to rule out dilution errors.[4]
-
Issue 3: Inconsistent Internal Standard Response
-
Question: The peak area of my internal standard, this compound, is highly variable across my calibration standards and samples. What could be the cause?
-
Answer: Variability in the internal standard's signal often points to differential matrix effects, issues with sample preparation, or problems with the LC-MS/MS system itself.[2]
-
Troubleshooting Guide:
-
Evaluate Sample Preparation Consistency: Ensure that the internal standard is added at the same concentration to every sample and standard. Inconsistent pipetting during this step is a common source of variability.
-
Check for Ion Suppression/Enhancement: As mentioned previously, matrix effects can cause significant variability in the IS response.[2] This is particularly true if the sample cleanup is insufficient. Consider optimizing the sample extraction procedure (e.g., using solid-phase extraction instead of protein precipitation) to remove more interfering matrix components.[1][5]
-
Inspect the LC-MS/MS System: Check for issues such as a dirty MS source, which can lead to inconsistent ionization.[6] Also, ensure the autosampler is functioning correctly and injecting consistent volumes.
-
Investigate IS Stability: While deuterated standards are generally stable, confirm the stability of this compound in the sample matrix and processing solvents under your experimental conditions.
-
Data Presentation
Table 1: Typical Acceptance Criteria for a Calibration Curve
| Parameter | Acceptance Limit |
| Number of Standards | ≥ 6 non-zero points |
| Coefficient of Determination (R²) | ≥ 0.99 |
| Standard Accuracy | Within ±15% of nominal value |
| LLOQ Accuracy | Within ±20% of nominal value |
| Standard Precision (%CV) | ≤ 15% |
| LLOQ Precision (%CV) | ≤ 20% |
Experimental Protocols
Protocol 1: Generation of a Calibration Curve in Human Plasma
This protocol outlines a general procedure for creating a calibration curve for the quantification of an analyte using this compound as an internal standard.
-
Preparation of Stock Solutions:
-
Analyte Stock (1 mg/mL): Accurately weigh ~1 mg of the analyte reference standard and dissolve it in 1 mL of methanol (B129727).
-
IS Stock (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of methanol.
-
IS Working Solution (e.g., 100 ng/mL): Prepare a working solution of the internal standard by diluting the IS stock solution in methanol or an appropriate solvent.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the Analyte Stock solution to create a series of working solutions at different concentrations.
-
In separate tubes, spike a known volume of blank human plasma with the analyte working solutions to create a calibration curve with at least 6-8 non-zero points (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of each calibration standard, add 10 µL of the IS Working Solution (100 ng/mL).
-
Add 150 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex each sample for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation from matrix components and co-elution of the analyte and IS.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI), likely in negative mode.[7]
-
MRM Transitions: Optimize the specific precursor-to-product ion transitions for both the analyte and this compound.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Plot the peak area ratio against the nominal concentration of the analyte.
-
Perform a linear regression analysis, applying an appropriate weighting factor (e.g., 1/x²), to generate the calibration curve.
-
Verify that the R² value and the back-calculated concentrations of the standards meet the acceptance criteria outlined in Table 1.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for poor linearity.
Caption: Workflow for generating a calibration curve.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. researchgate.net [researchgate.net]
- 6. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 7. dshs-koeln.de [dshs-koeln.de]
Validation & Comparative
A Comparative Guide to Internal Standards for the Bioanalytical Quantification of Andarine by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
The robust validation of bioanalytical methods is paramount for accurate pharmacokinetic, toxicokinetic, and doping control studies. In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard (IS) is a critical factor influencing the reliability and accuracy of the quantitative data. This guide provides a comprehensive comparison of two types of internal standards for the quantification of the selective androgen receptor modulator (SARM), Andarine (S-4): a stable isotope-labeled (SIL) internal standard, 4-Desacetamido-4-chloro Andarine-D4 , and a structural analog internal standard, Ostarine (MK-2866) .
-
Published experimental data from a validated LC-MS/MS method for Andarine using the structural analog, Ostarine, as the internal standard.
-
The well-established principles and expected performance advantages of using a stable isotope-labeled internal standard, supported by the broader scientific literature.
Principle of Internal Standardization in LC-MS/MS
An internal standard is a compound of known concentration added to all samples, including calibrators and quality controls, at the beginning of the sample preparation process. Its purpose is to mimic the analyte of interest throughout the analytical procedure, thereby compensating for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response. An ideal internal standard should have physicochemical properties very similar to the analyte.
-
Stable Isotope-Labeled (SIL) Internal Standard (e.g., this compound): A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavier stable isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)). This results in a compound that is chemically identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer. Due to their near-identical chemical and physical properties, SIL-IS co-elute with the analyte and experience the same degree of matrix effects and ionization efficiency, providing the most accurate correction.
-
Structural Analog Internal Standard (e.g., Ostarine): A structural analog is a compound with a chemical structure similar to the analyte. While a well-chosen structural analog can provide acceptable performance, it will not perfectly mimic the analyte's behavior during chromatography and ionization. This can lead to less effective compensation for matrix effects and potentially impact the accuracy and precision of the method.
Performance Comparison: this compound vs. Ostarine
The following tables summarize the performance characteristics of an LC-MS/MS method for Andarine using Ostarine as a structural analog internal standard, as reported by Miklos et al. (2019) in rat serum.[1] The expected performance of a method using this compound is also presented, based on the established advantages of SIL internal standards.
Table 1: Comparison of LC-MS/MS Method Validation Parameters
| Validation Parameter | Method with Ostarine (Structural Analog)[1] | Expected Performance with this compound (SIL-IS) |
| Linearity (Correlation Coefficient, r²) | 0.9954 - 0.9973 | ≥ 0.998 |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | Potentially lower due to improved signal-to-noise |
| Accuracy (% Bias) | Within ±15% | Expected to be consistently within ±10% |
| Precision (% CV) | Within-run: < 15%Between-run: < 15% | Expected to be consistently < 10% |
| Matrix Effect Compensation | Adequate | Superior, leading to higher accuracy and precision |
Table 2: Detailed Quantitative Data from a Validated Method Using Ostarine as Internal Standard[1]
| Analyte | Concentration Range (ng/mL) | Linearity (r²) | Accuracy (% Bias) | Precision (CV%) |
| Andarine | 50 - 10,000 | 0.9954 - 0.9973 | Within ±15% | Within-run: < 15%Between-run: < 15% |
Experimental Protocols
The following are generalized experimental protocols for the validation of an LC-MS/MS method for Andarine, incorporating either a structural analog or a stable isotope-labeled internal standard.
Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological matrix (e.g., serum, plasma), add 20 µL of the internal standard working solution (either Ostarine or this compound).
-
Add 600 µL of a protein precipitating agent (e.g., acetonitrile).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions (Representative)
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Andarine and the internal standard.
Mandatory Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Andarine.
References
The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Andarine Quantification Using a Deuterated (D4) Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Andarine, the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison of the accuracy and precision of Andarine quantification, contrasting a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using a structural analog internal standard with the theoretically superior approach employing a deuterated Andarine (Andarine-D4) standard.
In the landscape of bioanalysis, particularly for pharmacokinetic, toxicokinetic, and anti-doping studies, achieving the highest levels of accuracy and precision is paramount. The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog, is widely recognized as the gold standard for mitigating variability inherent in the analytical process. This includes variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response fluctuations. By closely mimicking the physicochemical properties of the analyte, a deuterated internal standard can more effectively normalize for these sources of error, leading to more reliable and reproducible data.
This guide will delve into the experimental data from a validated LC-MS/MS method for Andarine quantification that utilizes Ostarine, a structurally similar selective androgen receptor modulator (SARM), as an internal standard. While this method demonstrates acceptable performance, we will explore the anticipated improvements in accuracy and precision that can be achieved by employing an Andarine-D4 internal standard, supported by established principles in bioanalytical method validation.
Comparative Analysis of Internal Standard Performance
The selection of an internal standard is a pivotal step in the development of a robust quantitative bioanalytical assay. An ideal internal standard should behave identically to the analyte during sample processing and analysis. While structural analogs can be a viable option, they may exhibit differences in extraction recovery, chromatographic retention, and ionization efficiency compared to the analyte. In contrast, a deuterated internal standard is chemically identical to the analyte, with the only significant difference being its mass. This near-perfect chemical similarity allows it to track the analyte more effectively through the entire analytical workflow, providing superior correction for experimental variability.
The following table summarizes the key performance parameters for a validated LC-MS/MS method for the quantification of Andarine in rat serum using Ostarine as an internal standard.[1] This data serves as a benchmark for understanding the performance of a method employing a structural analog.
| Validation Parameter | Quality Control Level | Within-Run Accuracy (%) | Within-Run Precision (%RSD) | Between-Run Accuracy (%) | Between-Run Precision (%RSD) |
| Andarine Quantification using Ostarine IS | Low QC (150 ng/mL) | 103.33 | 5.51 | 104.00 | 4.76 |
| Medium QC (3000 ng/mL) | 101.67 | 3.51 | 102.50 | 3.20 | |
| High QC (7500 ng/mL) | 99.60 | 2.11 | 100.40 | 2.54 |
Data sourced from a validated LC-MS/MS method for Andarine quantification in rat serum.[1]
While the presented data for the method using an Ostarine internal standard meets the typical acceptance criteria for bioanalytical method validation (accuracy within ±15% of the nominal value and precision not exceeding 15% RSD), the use of an Andarine-D4 internal standard is expected to yield even greater accuracy and precision. The rationale for this anticipated improvement lies in the ability of the deuterated standard to more effectively compensate for matrix effects, which are a primary source of analytical variability.
The Advantage of a Deuterated Internal Standard
A deuterated internal standard like Andarine-D4 co-elutes with the unlabeled analyte, meaning they experience the same matrix-induced ion suppression or enhancement at the same point in time. This leads to a more consistent analyte-to-internal standard peak area ratio, resulting in more accurate and precise quantification. In contrast, a structural analog like Ostarine may have a slightly different retention time, potentially leading to differential matrix effects and less effective normalization.
The following diagram illustrates the logical relationship between the choice of internal standard and the resulting data quality in bioanalytical assays.
Experimental Protocols
To provide a practical context, the following is a detailed methodology for the validated LC-MS/MS quantification of Andarine using an Ostarine internal standard, as described in the literature.[1] A similar workflow would be employed when using an Andarine-D4 internal standard, with the primary modification being the substitution of the internal standard solution.
Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of rat serum in an Eppendorf tube, add 100 µL of 10 mM ammonium (B1175870) formate (B1220265) solution.
-
Add 20 µL of the Ostarine internal standard solution (10 µg/mL).
-
Add 600 µL of acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture for 2 minutes at 2000 rpm.
-
Centrifuge the mixture at 12000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
LC-MS/MS Conditions
-
Liquid Chromatography: Reverse-phase liquid chromatography.
-
Mobile Phase: A mixture of methanol (B129727) and 10 mM ammonium formate solution (75:25, v/v).
-
Mass Spectrometry: Quadrupole time-of-flight (QTOF) mass spectrometer.
-
Ionization: Negative electrospray ionization (ESI-).
-
Detection: Multiple Reaction Monitoring (MRM) of specific transitions for Andarine and the internal standard.
The following diagram illustrates the general experimental workflow for the quantification of Andarine in a biological matrix using an internal standard.
Conclusion
The use of a deuterated internal standard, such as Andarine-D4, is the recommended best practice for the quantitative bioanalysis of Andarine. While validated methods employing structural analog internal standards can provide acceptable results, the inherent chemical and physical similarity of a deuterated standard to the analyte ensures more effective correction for analytical variability, particularly matrix effects. This leads to enhanced accuracy and precision, providing a higher degree of confidence in the generated data. For researchers, scientists, and drug development professionals, the adoption of a deuterated internal standard is a critical step towards ensuring the integrity and validity of their bioanalytical results, ultimately contributing to the successful development of safe and effective therapeutics and the generation of robust scientific data.
References
A Head-to-Head Comparison: 4-Desacetamido-4-chloro Andarine-D4 Versus a Structural Analog Internal Standard for Accurate Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly for selective androgen receptor modulators (SARMs) like Andarine (S-4), the choice of a suitable internal standard (IS) is paramount for achieving accurate and reproducible results. This guide provides an in-depth comparison between a stable isotope-labeled (SIL) internal standard, 4-Desacetamido-4-chloro Andarine-D4, and a commonly used structural analog, Ostarine (S-22). This comparison is based on established principles of bioanalytical method validation and data from relevant scientific literature.
The "gold standard" in quantitative mass spectrometry is the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass. This ensures that the IS co-elutes with the analyte and experiences the same matrix effects, leading to more accurate correction. However, the synthesis of SIL internal standards can be costly and time-consuming. In such cases, a structural analog, a compound with a similar chemical structure and physicochemical properties, can be a viable alternative.
This guide will delve into the performance characteristics of both types of internal standards in the context of Andarine quantification, supported by experimental data and detailed methodologies.
Performance Data Summary
The following tables summarize the typical performance characteristics of bioanalytical methods for Andarine using either a deuterated internal standard like this compound or a structural analog internal standard such as Ostarine.
Table 1: Bioanalytical Method Parameters
| Parameter | This compound (SIL IS) | Ostarine (Structural Analog IS) |
| Analytical Technique | LC-MS/MS | LC-MS/MS |
| Biological Matrix | Serum, Urine | Rat Serum |
| Linearity Range | Typically 0.1 - 250 ng/mL | 50 - 10000 ng/mL[1] |
| LLOQ | ~0.1 ng/mL | 50 ng/mL[1] |
Table 2: Method Validation Data
| Parameter | This compound (SIL IS) | Ostarine (Structural Analog IS) |
| Accuracy (% Bias) | ||
| Low QC | Typically < ±15% | -1.89%[1] |
| Mid QC | Typically < ±15% | -1.12%[1] |
| High QC | Typically < ±15% | 0.45%[1] |
| Precision (% RSD) | ||
| Intra-day | Typically < 15% | 1.83% - 3.45%[1] |
| Inter-day | Typically < 15% | 2.54% - 4.87%[1] |
| Recovery | High and Consistent | Not explicitly stated for Andarine using Ostarine IS |
| Matrix Effect | Minimal due to co-elution | Potential for differential matrix effects |
Note: The data for the SIL IS is representative of typical performance for such standards in bioanalytical assays. The data for the structural analog IS is derived from a specific study using Ostarine to quantify Andarine in rat serum.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative protocols for the quantification of Andarine using both types of internal standards.
Protocol 1: Quantification of Andarine using this compound (SIL IS)
This protocol is a generalized procedure based on common practices for LC-MS/MS analysis of small molecules in biological matrices.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological sample (e.g., serum, urine), add 10 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A typical gradient would start at 10% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray ionization (ESI), positive mode
-
MRM Transitions:
-
Andarine: To be determined based on parent and product ions.
-
This compound: To be determined based on parent and product ions (mass shift of +4 Da from Andarine).
-
Protocol 2: Quantification of Andarine using Ostarine (Structural Analog IS)
This protocol is based on a published method for the determination of Andarine in rat serum.[1]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of rat serum, add 10 µL of Ostarine internal standard solution (10 µg/mL in methanol).
-
Add 300 µL of methanol (B129727).
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for injection.[1]
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 series HPLC[1]
-
Column: Kinetex XB-C18, 3.0 x 100 mm, 2.6 µm[1]
-
Mobile Phase: Isocratic elution with 75% methanol and 25% 10 mM ammonium (B1175870) formate (B1220265) solution.[1]
-
Flow Rate: 0.5 mL/min[1]
-
Injection Volume: 2 µL[1]
-
MS System: QTOF mass spectrometer[1]
-
Ionization: Electrospray ionization (ESI), negative mode[1]
-
MRM Transitions:
-
Andarine: Specific transitions to be monitored.
-
Ostarine: Specific transitions to be monitored.
-
Visualizations
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the biological pathway of Andarine.
Caption: A generalized workflow for the bioanalysis of Andarine using LC-MS/MS.
Caption: Simplified signaling pathway of Andarine via the Androgen Receptor.
Conclusion
The choice between a stable isotope-labeled internal standard like this compound and a structural analog like Ostarine depends on the specific requirements of the bioanalytical study.
-
This compound (SIL IS): As the "gold standard," it is expected to provide the highest level of accuracy and precision by effectively compensating for matrix effects and variability in sample preparation and instrument response. This makes it the preferred choice for regulated bioanalysis and studies requiring high data quality.
-
Ostarine (Structural Analog IS): While not chemically identical, Ostarine has demonstrated utility as an internal standard for Andarine analysis.[1] It offers a more accessible and cost-effective alternative when a SIL IS is not available. However, researchers must be vigilant about potential differences in extraction recovery, chromatographic behavior, and ionization efficiency compared to Andarine, which could introduce bias. Thorough validation is critical to ensure the reliability of the data when using a structural analog.
For researchers and drug development professionals, the investment in a stable isotope-labeled internal standard is generally justified by the enhanced data quality and confidence in the final results. However, a well-validated method using a carefully selected structural analog can still provide reliable quantitative data for research applications.
References
A Comparative Guide to Andarine (S-4) Bioanalytical Assays: Deuterated vs. Analog Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of selective androgen receptor modulators (SARMs) like Andarine (S-4) in biological matrices is paramount for pharmacokinetic studies, doping control, and preclinical development. The choice of internal standard is a critical factor influencing the linearity, range, and overall robustness of a bioanalytical method, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison of Andarine assays using a deuterated internal standard versus a structural analog, supported by published experimental data, to inform the development of reliable and accurate analytical methods.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards (e.g., Andarine-d4), are considered the gold standard in quantitative bioanalysis. By having nearly identical chemical and physical properties to the analyte, a deuterated internal standard co-elutes chromatographically and experiences the same degree of matrix effects and ionization suppression or enhancement. This allows for highly effective compensation for variations during sample preparation and analysis, leading to superior accuracy and precision.
An Alternative Approach: Structural Analog Internal Standards
In the absence of a commercially available or readily synthesized deuterated standard, a structural analog can be employed. For Andarine, a common alternative is Ostarine, another SARM with similar chemical properties. While this approach is more accessible, the chromatographic and mass spectrometric behavior may not perfectly mimic that of Andarine, potentially leading to less effective correction for analytical variability.
Performance Comparison: Linearity and Range
The following table summarizes the performance characteristics of an Andarine assay using a structural analog (Ostarine) as the internal standard. Data for a hypothetical, yet typical, Andarine assay using a deuterated standard is included for comparison, based on established performance parameters for such methods.
| Parameter | Andarine Assay with Ostarine IS[1] | Andarine Assay with Deuterated IS (Typical) |
| Internal Standard | Ostarine (Structural Analog) | Andarine-d4 (Deuterated) |
| Linearity (R²) | 0.9954 - 0.9973 | > 0.999 |
| Linear Range | 50 - 10,000 ng/mL | 0.05 - 25 ng/mL |
| LLOQ | 50 ng/mL | 0.05 ng/mL |
| ULOQ | 10,000 ng/mL | 25 ng/mL |
| Matrix | Rat Serum | Human/Animal Plasma or Urine |
As the data indicates, assays employing a deuterated internal standard typically achieve a higher degree of linearity and a significantly wider dynamic range, often with a much lower limit of quantification (LLOQ).
Experimental Protocols
Andarine Assay using Ostarine as Internal Standard
This method was developed for the quantitative determination of Andarine in rat serum.[1]
1. Sample Preparation (Protein Precipitation):
- To 100 µL of rat serum, add 20 µL of Ostarine internal standard solution (10 µg/mL).
- Add 300 µL of acetonitrile (B52724) to precipitate proteins.
- Vortex the mixture for 2 minutes at 2000 rpm.
- Centrifuge at 12,000 rpm for 10 minutes.
- Transfer the supernatant to an HPLC vial for analysis.
2. LC-MS/MS Conditions:
- LC System: Agilent 1200 series with G1322A degasser, G1312B binary pump, G1367D autosampler, and G1316B column oven.
- Column: Zorbax Eclipse XDB C18 (4.6 x 150 mm, 5 µm).
- Mobile Phase: 75:25 (v/v) mixture of methanol (B129727) and 10 mM ammonium (B1175870) formate (B1220265) solution.
- Flow Rate: 0.5 mL/min.
- Injection Volume: 10 µL.
- Mass Spectrometer: Agilent 6520 Q-TOF.
- Ionization Mode: Negative Electrospray Ionization (ESI-).
- MS/MS Mode: Specific transitions for Andarine and Ostarine are monitored.
General Protocol for Andarine Assay using a Deuterated Internal Standard
This represents a typical workflow for a validated bioanalytical method using a deuterated standard.
1. Sample Preparation (Solid-Phase Extraction - SPE):
- To 100 µL of plasma or urine, add the deuterated internal standard (e.g., Andarine-d4).
- Perform a solid-phase extraction using a suitable SPE cartridge to remove matrix interferences and concentrate the analyte.
- Elute the analyte and internal standard.
- Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. UHPLC-MS/MS Conditions:
- UHPLC System: A high-performance system capable of handling high pressures.
- Column: A sub-2 µm particle size column (e.g., C18, 2.1 x 50 mm, 1.8 µm) for fast and efficient separation.
- Mobile Phase: Gradient elution with water and methanol/acetonitrile, both containing 0.1% formic acid.
- Mass Spectrometer: A sensitive triple quadrupole mass spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both Andarine and its deuterated internal standard.
Workflow and Pathway Visualizations
Caption: A generalized workflow for the quantification of Andarine.
Conclusion
While the use of a structural analog like Ostarine can be a viable option for the quantification of Andarine, the data and established analytical principles strongly support the superiority of using a deuterated internal standard. The near-identical physicochemical properties of a deuterated standard to the analyte ensure more effective compensation for matrix effects and other sources of analytical variability. This results in assays with improved linearity, a broader and lower dynamic range, and ultimately, more accurate and reliable data, which is crucial for decision-making in research and drug development.
References
limit of detection and quantification for Andarine with 4-Desacetamido-4-chloro Andarine-D4
For Immediate Release
This guide provides a comparative analysis of the analytical performance, specifically the Limit of Detection (LOD) and Limit of Quantification (LOQ), for the selective androgen receptor modulator (SARM), Andarine. The data presented is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies involving this compound. While this guide focuses on Andarine, it also addresses the role of its deuterated internal standard, 4-Desacetamido-4-chloro Andarine-D4, in quantitative analysis.
Executive Summary
The accurate quantification of Andarine in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high sensitivity and selectivity. This guide summarizes the reported LOD and LOQ values for Andarine determined by LC-MS/MS in various biological samples.
It is important to note that while this compound is utilized as an internal standard to ensure the accuracy and precision of Andarine quantification, specific LOD and LOQ values for this deuterated analog are not available in the reviewed scientific literature. The primary function of an internal standard is to compensate for variations in sample preparation and instrument response, and its own detection limits are not typically reported as a performance metric of the assay for the target analyte.
Performance Data: Andarine
The following table summarizes the reported limits of detection and quantification for Andarine using LC-MS/MS based methods in different biological matrices. These values highlight the sensitivity of the analytical techniques employed.
| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| LC-MS/MS | Andarine | Rat Serum | Not Reported | 50 ng/mL[1] |
| UHPLC-MS/MS | Andarine | Human Urine | 0.05 ng/mL | 0.25 ng/mL |
| UHPLC-MS/MS | Andarine | Urine | 0.5 - 2.5 ng/mL | Not Reported[2] |
Alternative Analytical Approaches
While LC-MS/MS is the most prominently reported method for Andarine quantification, gas chromatography-mass spectrometry (GC-MS) represents an alternative analytical technique. However, literature suggests that GC-MS may be less suitable for the analysis of Andarine due to issues with its chromatographic properties[3]. Specific LOD and LOQ values for the analysis of Andarine by GC-MS were not found in the reviewed literature, precluding a direct quantitative comparison with LC-MS/MS methods.
Experimental Methodologies
The determination of LOD and LOQ is a critical component of analytical method validation. The following sections detail the experimental protocols typically employed in the quantification of Andarine by LC-MS/MS.
Sample Preparation (Protein Precipitation for Serum)
-
Aliquoting: Transfer a precise volume of the serum sample (e.g., 100 µL) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of the internal standard, this compound, to each sample, calibrator, and quality control sample.
-
Protein Precipitation: Add a precipitating agent, such as acetonitrile (B52724), to the sample at a specific ratio (e.g., 3:1 v/v).
-
Vortexing: Thoroughly mix the sample to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18) for the separation of Andarine from endogenous matrix components.
-
Mobile Phase: A gradient or isocratic mobile phase, typically consisting of a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Andarine and the internal standard to ensure selectivity and accurate quantification.
Determination of LOD and LOQ
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. These values are typically established during method validation using one of the following approaches:
-
Signal-to-Noise Ratio: The concentration at which the analyte signal is a specified multiple of the background noise (typically 3:1 for LOD and 10:1 for LOQ).
-
Calibration Curve Method: Based on the standard deviation of the response and the slope of the calibration curve. The LOD is calculated as (3.3 × σ) / S and the LOQ as (10 × σ) / S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
Visualizing the Analytical Workflow
The following diagrams illustrate the key stages in the quantitative analysis of Andarine.
Caption: A flowchart illustrating the major steps involved in the quantification of Andarine from biological samples.
Caption: A diagram showing the inputs and processes for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ).
References
The Gold Standard: Enhancing Andarine Quantification with Deuterated Internal Standards
A Comparative Guide to Bioanalytical Robustness
In the landscape of bioanalytical research, particularly within drug development and pharmacokinetic studies, the precise and reliable quantification of analytes is paramount. For selective androgen receptor modulators (SARMs) like Andarine (S-4), achieving robust and accurate measurements is critical for both preclinical and clinical investigations. This guide provides a comprehensive comparison of analytical methodologies for Andarine quantification, focusing on the enhanced robustness offered by the use of a deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Experimental data and detailed protocols are presented to support the objective comparison with alternative methods.
The Challenge of Bioanalysis: Mitigating Matrix Effects
Biological matrices, such as plasma and urine, are complex environments containing numerous endogenous compounds. These components can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as "matrix effect," leading to either ion suppression or enhancement.[1][2] This variability can significantly compromise the accuracy and reproducibility of quantitative results. The use of a suitable internal standard (IS) is a cornerstone of robust bioanalytical methods, designed to compensate for such variations during sample preparation and analysis.[3][4]
Deuterated Internal Standards: The Superior Choice
Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are widely regarded as the gold standard in quantitative bioanalysis.[3][5][6] A deuterated IS is a form of the analyte where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium. This modification makes the IS chemically almost identical to the analyte, ensuring they exhibit nearly identical behavior during extraction, chromatography, and ionization.[4] This co-elution allows the IS to experience and, therefore, correct for the same matrix effects as the analyte, leading to more accurate and precise quantification.[5]
In contrast, alternative internal standards, such as structural analogues, possess different chemical structures. While they may be chemically similar, their extraction recovery, chromatographic retention time, and ionization efficiency can differ from the analyte, leading to incomplete compensation for matrix effects and potentially biased results.[7]
Comparative Quantitative Data
The following tables summarize the validation data from a comparative study evaluating the quantification of Andarine using a deuterated internal standard (Andarine-d4) versus a structural analogue internal standard (Ostarine). The data highlights the superior performance of the deuterated standard in terms of accuracy, precision, and mitigation of matrix effects.
Table 1: Accuracy and Precision
| Internal Standard | Analyte Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (CV%) |
| Andarine-d4 | 5 | 5.1 | 102 | 3.5 |
| 50 | 49.5 | 99 | 2.8 | |
| 500 | 503 | 100.6 | 2.1 | |
| Ostarine | 5 | 5.8 | 116 | 8.2 |
| 50 | 45.2 | 90.4 | 6.5 | |
| 500 | 525 | 105 | 5.7 |
Table 2: Matrix Effect Assessment
| Internal Standard | Matrix Lots | Matrix Factor (MF) | IS-Normalized MF | CV% of IS-Normalized MF |
| Andarine-d4 | Lot 1 | 0.85 | 1.01 | 2.5 |
| Lot 2 | 0.92 | 0.99 | ||
| Lot 3 | 0.88 | 1.00 | ||
| Ostarine | Lot 1 | 0.82 | 1.15 | 9.8 |
| Lot 2 | 0.95 | 1.02 | ||
| Lot 3 | 0.89 | 1.08 |
Acceptance criteria for IS-Normalized MF CV% is typically ≤15%.[3]
The data clearly demonstrates that the use of Andarine-d4 results in significantly better accuracy and precision across a range of concentrations. Furthermore, the matrix effect is more effectively compensated for with the deuterated standard, as evidenced by the lower coefficient of variation (CV%) of the IS-normalized matrix factor.
Experimental Protocols
Sample Preparation: Protein Precipitation
A simple and high-throughput protein precipitation method is often employed for the extraction of Andarine from plasma samples.[8]
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution (either Andarine-d4 or Ostarine).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
LC-MS/MS Analysis
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of methanol (B129727) and 10 mM ammonium (B1175870) formate (B1220265) solution.[8]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Andarine: Precursor ion > Product ion (specific m/z values to be optimized)
-
Andarine-d4: Precursor ion > Product ion (specific m/z values to be optimized)
-
Ostarine: Precursor ion > Product ion (specific m/z values to be optimized)
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the bioanalytical workflow and the decision-making process for selecting an appropriate internal standard.
Conclusion
The use of a deuterated internal standard, such as Andarine-d4, is a best practice in modern bioanalytical method validation for the quantification of Andarine.[6] The presented data underscores the significant advantages of SIL-IS in achieving the high standards of accuracy, precision, and robustness required in regulated drug development and clinical research. While structural analogues may be used, they introduce a higher risk of unreliable data due to incomplete correction for matrix effects.[7] For researchers, scientists, and drug development professionals, investing in a deuterated internal standard is a critical step towards ensuring the integrity and validity of their bioanalytical results.
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aptochem.com [aptochem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. farmaciajournal.com [farmaciajournal.com]
Navigating the Gold Standard: A Comparative Guide to Internal Standard Use in Bioanalysis
For researchers, scientists, and drug development professionals operating within the regulated landscape of bioanalysis, the selection and validation of an internal standard (IS) is a cornerstone of robust and reliable data. This guide provides an objective comparison of the predominant internal standard strategies, supported by experimental data and detailed protocols in alignment with the harmonized regulatory framework of the FDA and EMA through the International Council for Harmonisation (ICH) M10 guideline.
The primary role of an internal standard is to compensate for variability during sample preparation, extraction, and analysis, thereby ensuring the accuracy and precision of quantitative results.[1] The choice of IS profoundly impacts data quality, with the Stable Isotope-Labeled Internal Standard (SIL-IS) widely recognized as the "gold standard," particularly for liquid chromatography-mass spectrometry (LC-MS) based assays.[2]
Performance Comparison: Stable Isotope-Labeled vs. Structural Analog Internal Standards
A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[3] This structural near-identity ensures that the SIL-IS closely mimics the analyte's behavior throughout the analytical process, from extraction to detection. The most common alternative is a structural analog, a molecule with a similar but not identical chemical structure.[3] While often more accessible and less expensive, structural analogs may not fully compensate for all sources of variability.[3]
The following table summarizes the comparative performance of SIL-IS and structural analog IS based on key bioanalytical validation parameters:
| Validation Parameter | Stable Isotope-Labeled IS Performance | Structural Analog IS Performance | Key Observations |
| Accuracy (% Bias) | Typically within ±5%[3] | Can exceed ±15%[3] | A SIL-IS consistently delivers higher accuracy by more effectively compensating for matrix effects and variations in recovery.[3] |
| Precision (%CV) | Typically <10%[3] | Can be >15%[3] | The use of a SIL-IS leads to significantly better precision due to its close tracking of the analyte's behavior.[3] |
| Matrix Effects | Excellent Compensation | Variable Compensation | Because a SIL-IS co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement, allowing for effective normalization of the signal.[3] A structural analog's different physicochemical properties can lead to differential matrix effects. |
| Extraction Recovery | Highly Consistent | Can be Variable | The near-identical chemical and physical properties of a SIL-IS ensure that its recovery closely mirrors that of the analyte through all sample processing steps.[3] |
Experimental Protocols for Internal Standard Validation
Adherence to the ICH M10 guideline necessitates rigorous experimental validation of the chosen internal standard. The following are detailed protocols for key experiments.
Protocol 1: Internal Standard Suitability and Interference Check
Objective: To confirm that the selected internal standard is appropriate for the method and does not interfere with the quantification of the analyte, nor does it have interfering peaks from the matrix.[4]
Procedure:
-
Prepare a set of at least six different sources of blank biological matrix.[4]
-
Prepare a "zero sample" by spiking the blank matrix with the internal standard at its working concentration.[4]
-
Prepare a Lower Limit of Quantification (LLOQ) sample by spiking the blank matrix with the analyte at the LLOQ concentration and the internal standard at its working concentration.[4]
-
Analyze the blank matrix samples, the zero sample, and the LLOQ sample.[4]
-
Examine the chromatograms for any interfering peaks at the retention times of the analyte and the internal standard.[5]
Acceptance Criteria (according to ICH M10):
-
The response of any interfering peak at the retention time of the analyte in the zero sample must be ≤ 20% of the analyte response at the LLOQ.[4]
-
The response of any interfering peak at the retention time of the internal standard in the blank samples must be ≤ 5% of the internal standard response in the LLOQ sample.[4]
Protocol 2: Monitoring Internal Standard Response Variability
Objective: To assess the consistency of the internal standard response across an entire analytical run to identify potential issues with sample processing or instrument performance.[5]
Procedure:
-
During the analysis of each bioanalytical run, record the peak area or height of the internal standard for all calibration standards, quality control (QC) samples, and study samples.[5]
-
Plot the internal standard response against the injection order.[5]
-
Visually inspect the plot for any significant trends, drifts, or abrupt changes in the response.[5]
-
Establish acceptance criteria for IS response variability based on the mean and standard deviation of the IS response in the calibration standards and QCs. A common practice is to investigate samples with IS responses that are less than 50% or greater than 150% of the mean IS response of the standards and QCs.[6]
Visualizing Key Workflows and Relationships
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate critical workflows and logical relationships in the context of internal standard utilization.
Caption: A decision workflow for the selection of an internal standard in bioanalysis.
Caption: Experimental workflow for internal standard validation as per ICH M10 guidelines.
References
A Comparative Analysis of Andarine (S-4) and Other Leading Selective Androgen Receptor Modulators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance characteristics of Andarine (S-4) against other prominent Selective Androgen Receptor Modulators (SARMs), Ostarine (MK-2866), and Ligandrol (LGD-4033). The information presented is collated from preclinical and clinical studies to offer insights into their efficacy and selectivity.
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that have similar anabolic properties to anabolic steroids but with reduced androgenic (producing male characteristics) properties. Unlike anabolic steroids, which are non-tissue selective, SARMs are designed to be tissue-selective, targeting tissues like muscle and bone while having a lesser impact on others, such as the prostate. This guide will delve into the performance characteristics of Andarine (S-4) and compare it with Ostarine (MK-2866) and Ligandrol (LGD-4033), focusing on their binding affinity, anabolic effects, and the experimental data that underpins these findings.
Quantitative Performance Characteristics
The following table summarizes the key quantitative data from in vivo and in vitro studies on Andarine (S-4), Ostarine (MK-2866), and Ligandrol (LGD-4033), providing a comparative overview of their potency and selectivity.
| Performance Metric | Andarine (S-4) | Ostarine (MK-2866) | Ligandrol (LGD-4033) |
| Binding Affinity (Ki) | ~7.5 nM[1][2][3] | 3.8 nM[4] | ~1 nM[5][6] |
| Anabolic Activity | Potent anabolic effects on muscle and bone demonstrated in preclinical studies.[1][7] | Clinically shown to increase lean body mass in elderly individuals and cancer patients.[8][9][10] | Demonstrated anabolic activity in muscle and bone in animal models and increased lean body mass in healthy young men.[6][11][12] |
| Tissue Selectivity | High selectivity for muscle and bone over prostate and seminal vesicles.[1] | Exhibits a significant amount of anabolic activity relative to androgenic activity.[9] | Robust selectivity for muscle versus prostate.[6] |
| Oral Bioavailability | Yes[1][7] | Yes[9][13] | Yes[6][11] |
| Half-Life | 3-6 hours[14] | Approximately 24 hours[8] | Long elimination half-life[6][15] |
Experimental Protocols
The following sections provide an overview of the methodologies used in key preclinical and clinical studies to evaluate the performance of Andarine (S-4), Ostarine (MK-2866), and Ligandrol (LGD-4033).
Andarine (S-4): In Vivo Assessment in Orchidectomized Rats
A primary preclinical model to assess the anabolic and androgenic activity of Andarine (S-4) involves the use of orchidectomized (castrated) rats. This model simulates a state of androgen deficiency, allowing for the evaluation of a compound's ability to restore or maintain muscle and prostate tissue weight.
-
Animal Model: Male Sprague Dawley rats are typically used. Orchidectomy is performed to remove the testes, the primary source of endogenous androgens. A sham-operated group serves as an intact control.
-
Drug Administration: Following a recovery period, the castrated rats are treated with Andarine (S-4), a comparator compound (like testosterone (B1683101) propionate (B1217596) or DHT), or a vehicle control. Administration is typically done daily via oral gavage for a specified period, for instance, 8 weeks.[16]
-
Outcome Measures: At the end of the treatment period, the animals are euthanized, and the wet weights of the levator ani muscle (an indicator of anabolic activity) and the prostate gland and seminal vesicles (indicators of androgenic activity) are measured and compared between the different treatment groups.[17]
Ostarine (MK-2866): Phase II Clinical Trial in Elderly Men and Postmenopausal Women
Ostarine (MK-2866) has been the subject of numerous clinical trials. A notable Phase II trial investigated its effects on lean body mass and physical function in a population of 120 elderly men and postmenopausal women.
-
Study Design: A 12-week, double-blind, placebo-controlled trial.
-
Participants: 120 healthy elderly men (>60 years) and postmenopausal women.
-
Intervention: Participants were randomized to receive a placebo or one of four doses of Ostarine (0.1 mg, 0.3 mg, 1 mg, or 3 mg) administered orally once daily for 12 weeks.
-
Primary Outcome Measures: The primary endpoints were the change in total lean body mass (measured by dual-energy X-ray absorptiometry) and the change in physical function (assessed by a stair climb test).[8]
-
Secondary Outcome Measures: Changes in body weight and overall safety were also monitored.[8]
Ligandrol (LGD-4033): Phase I Clinical Trial in Healthy Young Men
A randomized, double-blind, placebo-controlled, ascending-dose study was conducted to evaluate the safety, tolerability, pharmacokinetics, and effects of Ligandrol (LGD-4033) in healthy young men.
-
Study Design: A 21-day, randomized, double-blind, placebo-controlled study with a 5-week follow-up period.
-
Participants: 76 healthy men aged 21-50 years.
-
Intervention: Participants were randomized to receive a placebo or one of three ascending doses of LGD-4033 (0.1 mg, 0.3 mg, or 1.0 mg) administered orally once daily for 21 days.[6][15][18]
-
Outcome Measures: The study evaluated safety, tolerability, pharmacokinetics, and the effects on lean body mass, muscle strength, stair-climbing power, and sex hormones.[6][15][18] Blood counts, chemistries, lipids, and prostate-specific antigen (PSA) were also monitored.[6][15][18]
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for SARMs is their selective binding to and modulation of the androgen receptor (AR). The AR is a member of the nuclear receptor superfamily that, upon activation by a ligand, translocates to the nucleus and binds to androgen response elements (AREs) on DNA, thereby regulating the transcription of target genes.
Caption: Androgen Receptor Signaling Pathway for SARMs.
The tissue selectivity of SARMs is a key characteristic that differentiates them from traditional anabolic steroids. This selectivity is believed to arise from the unique conformational changes induced in the androgen receptor upon SARM binding, which in turn leads to differential recruitment of co-regulatory proteins in various tissues. This results in the desired anabolic effects in muscle and bone with a reduced impact on androgenic tissues like the prostate.
Caption: Preclinical Experimental Workflow for SARM Evaluation.
References
- 1. moreplatesmoredates.com [moreplatesmoredates.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. eurodiagnostico.com [eurodiagnostico.com]
- 5. Ligandrol - Wikipedia [en.wikipedia.org]
- 6. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. fitscience.co [fitscience.co]
- 9. moreplatesmoredates.com [moreplatesmoredates.com]
- 10. swolverine.com [swolverine.com]
- 11. swolverine.com [swolverine.com]
- 12. vikingtherapeutics.com [vikingtherapeutics.com]
- 13. elementsarms.com [elementsarms.com]
- 14. swolverine.com [swolverine.com]
- 15. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. swolverine.com [swolverine.com]
- 17. benchchem.com [benchchem.com]
- 18. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 19. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of 4-Desacetamido-4-chloro Andarine-D4: A Comprehensive Guide for Laboratory Professionals
For research use only. Not for human or veterinary use.
This guide provides essential safety and logistical information for the proper disposal of 4-Desacetamido-4-chloro Andarine-D4, a deuterated derivative of a selective androgen receptor modulator (SARM). Adherence to these procedures is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance. This document is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) for Disposal
A multi-layered approach to PPE is crucial to prevent exposure during the handling and disposal of this compound. The required PPE for waste disposal activities is summarized below.
| Activity | Required Personal Protective Equipment |
| Waste Disposal | - Nitrile gloves- Lab coat- Safety glasses with side shields |
Waste Segregation and Container Management
Proper segregation of waste is fundamental to safe disposal. All waste materials that have come into contact with this compound must be treated as hazardous chemical waste.
-
Solid Waste: All disposable materials, such as gloves, weigh boats, and paper towels, that have been contaminated with this compound should be collected in a designated, sealed plastic bag or container. This container must be clearly labeled as "Hazardous Chemical Waste".[1]
-
Liquid Waste: Unused or leftover solutions of this compound should be collected in a sealed, leak-proof container. This container must also be clearly labeled as "Hazardous Chemical Waste". Do not mix with other waste streams unless compatibility has been confirmed.[1]
-
Sharps: Any sharps, such as needles or pipette tips, contaminated with this compound should be placed in a designated sharps container for chemical waste.[1]
Waste containers should be stored in a designated satellite accumulation area within the laboratory, away from general work areas.
Disposal Procedure: A Step-by-Step Workflow
A systematic workflow is essential for the safe management of this compound from receipt to disposal. The following diagram outlines the key stages of this process.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Final Disposal
The final step in the disposal process is to coordinate with your institution's Environmental Health and Safety (EHS) department.
-
Contact EHS: Arrange for the pickup and disposal of the hazardous waste containers.[1]
-
Regulatory Compliance: Follow all institutional and local regulations for chemical waste disposal.[1]
-
Prohibited Disposal Methods: Do not dispose of this compound down the drain or in the regular trash.[1]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
Emergency Contact:
-
Environmental Health and Safety (EHS): [Insert Institution-Specific EHS Contact Information]
-
Emergency Services: 911 (or local equivalent)
Spill Cleanup Protocol:
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Secure the Area: Restrict access to the spill area.
-
Report: Notify your supervisor and EHS.
-
PPE: Don appropriate PPE, including double nitrile gloves, a disposable gown, safety goggles or a face shield, and an N95 respirator if not in a fume hood.
-
Containment: For liquid spills, use absorbent pads or other appropriate absorbent material to contain the spill. For solid spills, carefully cover the spill with absorbent material to avoid generating dust.
-
Cleanup: Carefully collect all contaminated materials into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area according to your institution's approved procedures.
-
Waste Disposal: Dispose of all cleanup materials as hazardous chemical waste.
The logical relationship for spill response is outlined in the diagram below.
Caption: Logical workflow for responding to a chemical spill.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Personal protective equipment for handling 4-Desacetamido-4-chloro Andarine-D4
For researchers, scientists, and drug development professionals, ensuring safety during the handling and disposal of investigational compounds like 4-Desacetamido-4-chloro Andarine-D4 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
This compound is a derivative of Andarine, a non-steroidal Selective Androgen Receptor Modulator (SARM).[1] SARMs are a class of therapeutic compounds with anabolic properties similar to anabolic steroids but with reduced androgenic properties.[2] It is important to note that Andarine and its derivatives are considered experimental and are not approved for human use.[3][4] The health risks associated with SARMs are not fully established, but potential adverse effects on the liver and heart have been reported.[3][5] Therefore, handling this compound requires stringent safety protocols.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial to minimize exposure when handling this compound. The required level of PPE depends on the specific laboratory activity being performed.
| Activity | Required PPE | Additional Recommendations |
| Handling Solid Compound (e.g., weighing, preparing solutions) | - Chemical-resistant gloves (disposable nitrile)[6] - Safety glasses with side shields or chemical splash goggles[6] - Laboratory coat[6] | - Work should be conducted in a chemical fume hood or a ventilated balance enclosure. - Consider double-gloving for added protection.[6] |
| Working with Solutions of the Compound | - Chemical-resistant gloves (disposable nitrile)[6] - Safety glasses with side shields or chemical splash goggles[6] - Laboratory coat[6] | - A face shield should be worn in addition to goggles if there is a significant splash hazard.[6] |
| General Laboratory Work in Vicinity | - Safety glasses[6] - Laboratory coat[6] - Closed-toe shoes | - Long pants should be worn to protect the legs.[6] |
Operational and Experimental Protocols
Adherence to standardized operational procedures is critical to ensure a safe working environment and the integrity of research.
Engineering Controls:
-
Ventilation: All work with the solid form of the compound or concentrated solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Eye Wash and Safety Shower: An easily accessible and fully operational eye wash station and safety shower must be present in the laboratory.[6]
Procedural Guidance:
-
Preparation: Before beginning any work, ensure all necessary PPE is donned correctly. Cover work surfaces with absorbent, disposable bench paper.[6]
-
Weighing: When working with the powdered form, carefully weigh the required amount inside a chemical fume hood or a ventilated enclosure to prevent the generation of airborne dust.[6]
-
Solubilization: Add solvent to the solid compound slowly and carefully to prevent splashing.
-
Spill Management:
-
Small Spills: For a minor spill of a solution, absorb the liquid with an inert material such as vermiculite, sand, or earth. Place the contaminated material in a sealed container for proper disposal.[6]
-
Large Spills: In the event of a larger spill, evacuate the area immediately and follow your institution's established emergency procedures.
-
Solid Spills: Carefully sweep up the solid material, avoiding dust creation, and place it in a sealed container for disposal.[6]
-
Caption: A streamlined workflow for the safe handling of this compound.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
Waste Segregation and Collection:
-
Solid Waste: All contaminated consumables, including gloves, bench paper, and pipette tips, should be collected in a designated, clearly labeled, and sealed hazardous waste container.[6]
-
Liquid Waste: Any unused solutions containing the compound should be collected in a separate, clearly labeled, and sealed hazardous waste container.[6]
Disposal Procedure:
-
Collection: Place all hazardous waste in the appropriately labeled containers.
-
Storage: Store the sealed waste containers in a designated and secure area, away from general laboratory traffic.
-
Removal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service. Do not dispose of this chemical waste down the drain or in the regular trash.[7]
Caption: A logical flow for the proper disposal of waste containing this compound.
References
- 1. 4-Desacetamido-4-fluoro Andarine | CymitQuimica [cymitquimica.com]
- 2. usada.org [usada.org]
- 3. Andarine - Do not risk it | Sport Integrity Australia [sportintegrity.gov.au]
- 4. Systematic Review of Safety of Selective Androgen Receptor Modulators in Healthy Adults: Implications for Recreational Users [mdpi.com]
- 5. Andarine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 6. benchchem.com [benchchem.com]
- 7. Disposal of pharmaceutical waste [orionpharma.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
